Methyl 4-bromo-5-fluoro-2-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-5-fluoro-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMNCYDJGIMYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737321 | |
| Record name | Methyl 4-bromo-5-fluoro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220886-29-2 | |
| Record name | Methyl 4-bromo-5-fluoro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-bromo-5-fluoro-2-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-bromo-5-fluoro-2-nitrobenzoate (CAS: 1220886-29-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-bromo-5-fluoro-2-nitrobenzoate, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, synthesis, and significant applications, with a focus on its role in the development of targeted therapeutics.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the chemical formula C₈H₅BrFNO₄.[1][2] Its structure, characterized by the presence of bromo, fluoro, and nitro functional groups on a methyl benzoate scaffold, makes it a versatile intermediate for the synthesis of complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1220886-29-2 | [1][3] |
| Molecular Formula | C₈H₅BrFNO₄ | [1][2] |
| Molecular Weight | 278.03 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzoic acid, 4-bromo-5-fluoro-2-nitro-, methyl ester; 4-Bromo-5-fluoro-2-nitro-benzoic acid methyl ester | [1] |
| Appearance | White to Brown powder to crystal | |
| Purity | >98.0% (GC) | |
| Melting Point | 69.0 - 73.0 °C | |
| Boiling Point (Predicted) | 337.6 ± 42.0 °C | |
| Density (Predicted) | 1.742 ± 0.06 g/cm³ |
Note: Some physical properties are predicted values from chemical databases.
Synthesis of this compound
The primary route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 4-bromo-5-fluoro-2-nitrobenzoic acid.
Experimental Protocol: Esterification of 4-bromo-5-fluoro-2-nitrobenzoic acid
This protocol is based on established esterification methods for similar aromatic carboxylic acids.
Materials:
-
4-bromo-5-fluoro-2-nitrobenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-5-fluoro-2-nitrobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Applications in Drug Discovery and Development
The strategic placement of reactive functional groups on the aromatic ring of this compound makes it a valuable intermediate in the synthesis of pharmaceutical compounds. Of particular note is its use in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4]
Role as an Intermediate for PARP Inhibitors
PARP inhibitors are a class of drugs that have shown significant efficacy in treating cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[4] this compound serves as a key starting material in the synthesis of novel pyrrolidine derivatives that exhibit PARP inhibitory activity.
The following experimental workflow illustrates the initial steps in the synthesis of a PARP inhibitor precursor starting from this compound, as described in patent literature.
Caption: Synthetic pathway from the title compound to a PARP inhibitor scaffold.
Experimental Protocol: Synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate
This protocol outlines the reduction of the nitro group of this compound to an amine, a critical step in its utilization as a synthetic intermediate.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Celite®
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
To a stirred suspension of this compound in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 2-amino-4-bromo-5-fluorobenzoate.
Signaling Pathway Context: PARP Inhibition
This compound is a precursor to molecules that inhibit PARP, an enzyme central to the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. In cancer cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through the faulty HR pathway results in synthetic lethality, a state where the combination of two non-lethal defects leads to cell death.[4][5]
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility as a precursor for the synthesis of PARP inhibitors highlights its importance in the development of targeted cancer therapies. This guide provides essential technical information to support researchers and drug development professionals in the effective and safe use of this compound in their work. Further research into the applications of this and similar fluorinated building blocks will undoubtedly continue to advance the field of drug discovery.
References
- 1. This compound | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H5BrFNO4) [pubchemlite.lcsb.uni.lu]
- 3. 1220886-29-2|this compound|BLD Pharm [bldpharm.com]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Synthesis of Methyl 4-bromo-5-fluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for methyl 4-bromo-5-fluoro-2-nitrobenzoate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the structural properties, synthesis protocols, and relevant chemical data to support research and development in the chemical sciences.
Chemical Structure and Properties
This compound is a substituted aromatic compound with the molecular formula C₈H₅BrFNO₄. Its structure is characterized by a benzene ring substituted with a methyl ester, a nitro group, a bromine atom, and a fluorine atom at positions 1, 2, 4, and 5, respectively.
Key Structural Information:
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₅BrFNO₄ |
| Molecular Weight | 278.03 g/mol |
| CAS Number | 1220886-29-2 |
| SMILES | COC(=O)C1=CC(=C(C=C1--INVALID-LINK--[O-])Br)F |
| InChI | InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 |
| InChIKey | HPMNCYDJGIMYKN-UHFFFAOYSA-N |
Below is a two-dimensional representation of the chemical structure of this compound.
Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-bromo-5-fluorobenzoic acid. The first step involves the nitration of the benzene ring, followed by the esterification of the carboxylic acid group.
Synthesis Workflow
The overall synthetic pathway is illustrated in the following diagram:
Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 4-bromo-5-fluoro-2-nitrobenzoic acid
This procedure outlines the nitration of 4-bromo-5-fluorobenzoic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-bromo-5-fluorobenzoic acid | 219.01 | 10.0 g | 0.0457 mol |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Fuming Nitric Acid (90%) | 63.01 | 10 mL | ~0.22 mol |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-bromo-5-fluorobenzoic acid (10.0 g, 0.0457 mol).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (50 mL) to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the starting material is completely dissolved, begin the dropwise addition of fuming nitric acid (10 mL) via the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude product in a vacuum oven at 50 °C to a constant weight.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-bromo-5-fluoro-2-nitrobenzoic acid.
Expected Yield: ~85-95%
Step 2: Synthesis of this compound
This procedure describes the esterification of 4-bromo-5-fluoro-2-nitrobenzoic acid to the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-bromo-5-fluoro-2-nitrobenzoic acid | 264.01 | 5.387 g | 20.40 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.870 g | 42.47 mmol |
| Methyl Iodide (CH₃I) | 141.94 | 8.789 g (3.86 mL) | 61.92 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 80.0 mL | - |
Procedure:
-
To a stirred solution of 4-bromo-5-fluoro-2-nitrobenzoic acid (5.387 g, 20.40 mmol) in DMF (80.0 mL) in a 250 mL round-bottom flask, add potassium carbonate (5.870 g, 42.47 mmol) at 0 °C.
-
Add methyl iodide (8.789 g, 61.92 mmol) dropwise to the suspension.
-
After stirring at 0 °C for 15 minutes, heat the reaction mixture to 40 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Expected Yield: ~90-98%
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material (Step 1) | 4-bromo-5-fluorobenzoic acid |
| Product (Step 1) | 4-bromo-5-fluoro-2-nitrobenzoic acid |
| Yield (Step 1) | 85-95% |
| Starting Material (Step 2) | 4-bromo-5-fluoro-2-nitrobenzoic acid |
| Product (Step 2) | This compound |
| Yield (Step 2) | 90-98% |
| Purity (Final Product) | >98% (by HPLC) |
Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 6.8 Hz, 1H), 7.95 (d, J = 8.8 Hz, 1H), 3.95 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 163.5, 158.9 (d, J = 265.6 Hz), 149.2, 137.9, 126.8 (d, J = 24.2 Hz), 121.3 (d, J = 5.1 Hz), 114.8 (d, J = 21.2 Hz), 53.4.
-
Mass Spectrometry (ESI): m/z 277.9 [M-H]⁻.
Safety Information
Both synthesis steps involve the use of corrosive and hazardous materials. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
-
Concentrated Sulfuric Acid and Fuming Nitric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes.
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle only in a fume hood.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
This guide provides a detailed framework for the synthesis of this compound. The provided protocols and data are intended to assist researchers in their synthetic endeavors. Modifications to these procedures may be necessary to optimize for specific laboratory conditions and scales.
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 4-bromo-5-fluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for Methyl 4-bromo-5-fluoro-2-nitrobenzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous molecules to predict its spectroscopic properties. Detailed, step-by-step experimental protocols for the key synthetic transformations are also provided, based on established and reliable chemical literature.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds, including Methyl 4-bromobenzoate and Methyl 4-nitrobenzoate.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.0 - 8.2 | d | ~2-3 | H-3 |
| ~7.8 - 8.0 | d | ~8-9 | H-6 |
| ~3.9 | s | - | -OCH₃ |
Predictions are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~164-166 | C=O (ester) |
| ~158-162 (d, J≈250 Hz) | C-5 (C-F) |
| ~148-152 | C-2 (C-NO₂) |
| ~135-138 | C-4 (C-Br) |
| ~130-133 | C-6 |
| ~125-128 | C-1 |
| ~120-123 (d, J≈25 Hz) | C-3 |
| ~53 | -OCH₃ |
Predictions are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary.
Predicted IR and Mass Spectrometry Data
Table 3: Predicted IR and Mass Spectrometry Data for this compound
| Spectroscopic Technique | Predicted Values |
| IR Spectroscopy (cm⁻¹) | ~1730-1740 (C=O, ester), ~1530 & ~1350 (NO₂, asymmetric and symmetric stretching), ~1250 (C-O, ester), ~1100 (C-F) |
| Mass Spectrometry (m/z) | Predicted [M]+ at ~277/279 (due to Br isotopes). Key fragments may include loss of -OCH₃, -NO₂, and Br. |
Proposed Synthetic Pathway and Experimental Protocols
A plausible synthetic route to this compound can be envisioned starting from 4-bromo-5-fluoro-2-methylaniline. The proposed pathway involves a three-step sequence: nitration, oxidation, and esterification.
Caption: Proposed synthetic pathway for this compound.
Step 1: Nitration of 1-bromo-2-fluoro-4-methylbenzene (Not shown in diagram, but a plausible starting point)
A common method for the nitration of an aromatic ring is the use of a mixture of concentrated nitric acid and sulfuric acid.
Experimental Protocol:
-
To a stirred solution of 1-bromo-2-fluoro-4-methylbenzene in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by pouring it onto crushed ice, and the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with cold water until the washings are neutral and then dried to yield 4-bromo-5-fluoro-2-nitrotoluene.
Step 2: Oxidation of 4-bromo-5-fluoro-2-nitrotoluene to 4-bromo-5-fluoro-2-nitrobenzoic acid
The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or sodium dichromate in an acidic medium.[1][2][3][4][5]
Experimental Protocol:
-
In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, 4-bromo-5-fluoro-2-nitrotoluene is suspended in a solution of sodium dichromate in water.[1][4]
-
Concentrated sulfuric acid is added slowly and carefully to the stirred suspension.[1][4] The reaction is exothermic and should be controlled by the rate of addition.
-
After the initial exothermic reaction subsides, the mixture is heated to reflux for several hours to ensure complete oxidation.[1]
-
The reaction mixture is cooled, and the precipitated crude 4-bromo-5-fluoro-2-nitrobenzoic acid is collected by filtration and washed with cold water.
-
The crude acid can be purified by recrystallization from a suitable solvent like aqueous ethanol.
Step 3: Esterification of 4-bromo-5-fluoro-2-nitrobenzoic acid
The final step is a Fischer-Speier esterification of the carboxylic acid with methanol in the presence of an acid catalyst.[6][7][8]
Experimental Protocol:
-
A solution of 4-bromo-5-fluoro-2-nitrobenzoic acid in an excess of methanol is prepared in a round-bottomed flask.[6][7]
-
A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for several hours.[6][7]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis and Characterization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]
- 3. The preparation method of p-nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. US4007223A - Method of preparing p-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid - Google Patents [patents.google.com]
Methyl 4-bromo-5-fluoro-2-nitrobenzoate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
This in-depth technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Methyl 4-bromo-5-fluoro-2-nitrobenzoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key data from safety data sheets and chemical databases to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is a halogenated nitroaromatic compound. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₅BrFNO₄[1] |
| Molecular Weight | 278.03 g/mol [1] |
| CAS Number | 1220886-29-2[1] |
| Appearance | White to Brown powder to crystal |
| IUPAC Name | This compound[1] |
| Synonyms | 4-Bromo-5-fluoro-2-nitro-benzoic acid methyl ester, Benzoic acid, 4-bromo-5-fluoro-2-nitro-, methyl ester[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning[1]
Pictograms:
Safety and Handling
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.[2]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.[2] | Protects against splashes and vapors that can cause severe eye irritation. |
| Skin Protection | Fire/flame resistant and impervious clothing. A lab coat should be worn and buttoned.[3] | Provides a barrier against accidental skin contact. |
| Hand Protection | Chemical-impermeable gloves. Butyl rubber or Neoprene gloves are generally recommended for nitro and brominated compounds. Inspect gloves prior to use.[3][4] | Prevents skin absorption, a primary route of exposure for nitroaromatic compounds. |
| Respiratory Protection | All handling should be done in a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3] | Protects against inhalation of harmful vapors and dust. |
Handling and Storage
-
Handling: All handling of the powdered substance should occur within a certified chemical fume hood to minimize inhalation exposure.[2] Avoid formation of dust.[5] Keep away from heat, sparks, and open flames.[6] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, dark, and well-ventilated place in tightly closed, amber-colored containers.[6][7] Segregate from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[5][6]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[9] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9] |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: Halogenated agents may produce acidic gases when discharged onto a fire.[10]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[8]
Accidental Release Measures
-
Personal Precautions: Wear appropriate PPE as described in section 3.1. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Containment and Cleanup: For powdered chemicals, gently sweep them up with a dedicated broom and dustpan and collect them in a clear plastic hazardous chemical waste bag.[11] Protect nearby drains on floors or in sinks.[11] After the spill is collected, clean the surface with a detergent solution and a spill pad, and add these materials to the hazardous waste bag.[11]
Toxicological and Ecotoxicological Information
No specific quantitative toxicological data (e.g., LD50, LC50) or ecotoxicological data for this compound were found in the reviewed literature. However, the GHS classification "Harmful if swallowed" (Acute Toxicity, Oral, Category 4) indicates significant oral toxicity.[1] As a halogenated organic compound, it is expected to be persistent and potentially bioaccumulative, and care should be taken to avoid environmental release.[12]
Experimental Protocols
Illustrative Synthesis of a Related Compound (1-bromo-5-fluoro-2-methyl-4-nitrobenzene):
-
Nitration: To a 100 ml three-necked flask, add the starting material (e.g., 2-bromo-4-fluorotoluene) (5.0 g, 26.5 mmol) and 98% concentrated sulfuric acid (50 ml).[13]
-
Cool the solution to 0-5 °C in an ice bath.[13]
-
Add potassium nitrate (3.5 g, 34.6 mmol) in portions while maintaining the temperature.[13]
-
Allow the reaction to warm to 25 °C and stir for 2 hours under a nitrogen atmosphere.[13]
-
Work-up: Pour the reaction mixture into a large amount of ice water.[13]
-
Extract the product with ethyl acetate.[13]
-
Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., petroleum ether) to yield the final product.[13]
Disposal Considerations
Waste from this material should be treated as hazardous. Halogenated organic wastes must be collected separately from non-halogenated waste.[14] Dispose of contents/container to an approved waste disposal plant.
Diagrams
References
- 1. This compound | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hsa.ie [hsa.ie]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. How To [chem.rochester.edu]
- 8. Page loading... [guidechem.com]
- 9. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. faa.gov [faa.gov]
- 11. youtube.com [youtube.com]
- 12. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of Methyl 4-bromo-5-fluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-5-fluoro-2-nitrobenzoate is a versatile polysubstituted aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique arrangement of electron-withdrawing and leaving groups on the benzene ring dictates a rich and varied reactivity profile. This technical guide provides a comprehensive overview of the synthesis and key reactions of this compound, including nucleophilic aromatic substitution (SNAr), reduction of the nitro group, hydrolysis of the methyl ester, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers utilizing this compound as a building block in the development of novel chemical entities.
Introduction
The strategic placement of a nitro group, a bromine atom, and a fluorine atom on the benzoate scaffold makes this compound a highly activated substrate for a variety of chemical transformations. The strong electron-withdrawing nature of the nitro group, positioned ortho to the ester and para to the bromine, significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic attack. This guide will delve into the core reactivity patterns of this molecule, providing practical experimental details and summarizing key data for ease of comparison.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[1][2]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H5BrFNO4 |
| Molecular Weight | 278.03 g/mol |
| CAS Number | 1220886-29-2 |
| Appearance | White to Brown powder/crystal |
| Melting Point | 69.0 - 73.0 °C |
Synthesis of this compound
While a direct, high-yield synthesis for this compound is not extensively documented in readily available literature, a plausible and commonly employed synthetic strategy involves the nitration of a suitable precursor, such as methyl 4-bromo-5-fluorobenzoate. The general workflow for such a transformation is depicted below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Nitration of an Aromatic Precursor (General Procedure)
This protocol is based on the nitration of a structurally similar compound and can be adapted for the synthesis of the title compound.[3][4]
Materials:
-
Methyl 4-bromo-5-fluorobenzoate (1.0 equiv)
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (1.3 equiv)
-
Ice
-
Ethyl Acetate
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked flask, cool concentrated sulfuric acid to 0-5 °C using an ice bath.
-
Slowly add Methyl 4-bromo-5-fluorobenzoate to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
Portion-wise, add potassium nitrate to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Expected Yield: Based on analogous reactions, a yield of 50-60% can be anticipated.[3]
Reactivity Profile
The reactivity of this compound is dominated by the interplay of its functional groups. The key reaction types are detailed below.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group ortho and para to the halogen atoms makes the aromatic ring highly susceptible to nucleophilic attack. The general mechanism for SNAr involves the formation of a resonance-stabilized Meisenheimer complex.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactions with primary and secondary amines proceed readily, typically with displacement of the more labile fluorine atom.
Experimental Protocol (General Procedure): Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., piperidine, morpholine) (1.2 equiv)
-
Potassium Carbonate (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of this compound in DMSO, add the amine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction mixture, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data (Representative): While specific data for the title compound is limited, similar reactions on activated fluoro-nitroaromatics with amines often proceed in high yields (70-95%).
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, providing a key intermediate for further functionalization. Common reducing agents include tin(II) chloride or catalytic hydrogenation.
Caption: General scheme for the reduction of the nitro group.
Experimental Protocol (Using SnCl2): Materials:
-
This compound (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl2·2H2O) (4.0 equiv)
-
Ethanol
-
Sodium bicarbonate solution
Procedure:
-
Dissolve this compound in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.
-
Concentrate the solvent and purify the product as needed.
Quantitative Data (Representative): Reductions of aromatic nitro groups with tin(II) chloride typically afford the corresponding anilines in good to excellent yields (80-95%).
Hydrolysis of the Methyl Ester
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Basic hydrolysis is commonly employed.
Experimental Protocol (Basic Hydrolysis): Materials:
-
This compound (1.0 equiv)
-
Sodium Hydroxide (2.0 equiv)
-
Methanol/Water mixture
-
Hydrochloric Acid
Procedure:
-
Dissolve this compound in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 1-2 hours.[5]
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
Quantitative Data (Representative): Alkaline hydrolysis of methyl benzoates generally proceeds in high yields, often exceeding 90%.[5][6]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General Suzuki Coupling): Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
To a degassed mixture of the solvent, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
Quantitative Data (Representative): Suzuki coupling reactions are known for their high efficiency, with yields often ranging from 70-95%, depending on the coupling partners and reaction conditions.
Applications in Drug Discovery and Medicinal Chemistry
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its predisposition to undergo nucleophilic aromatic substitution, the facile reduction of its nitro group, the potential for hydrolysis of the ester, and its utility in cross-coupling reactions make it a versatile platform for the synthesis of complex molecules. This guide has provided a detailed overview of its reactivity, supported by general experimental protocols and representative data, to aid researchers in its effective utilization in their synthetic endeavors. Further exploration of its reactivity and application in novel synthetic methodologies is warranted.
References
- 1. "13C NMR Chemical Shift Assignments of Nitrated Benzo[a]pyrenes Based o" by Kefa Karimu Onchoke [scholarworks.sfasu.edu]
- 2. This compound | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Role of Methyl 4-bromo-5-fluoro-2-nitrobenzoate in Modern Drug Discovery
For Immediate Release
In the intricate landscape of pharmaceutical research and development, the strategic use of versatile synthetic intermediates is paramount to the efficient construction of complex bioactive molecules. Among these crucial building blocks, Methyl 4-bromo-5-fluoro-2-nitrobenzoate has emerged as a pivotal component, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. This technical guide provides an in-depth overview of its synthesis, chemical properties, and its application as a key intermediate in the development of novel drug candidates, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Spectroscopic Data
This compound is a polysubstituted benzene derivative with the molecular formula C₈H₅BrFNO₄.[1] Its structure is characterized by the presence of electron-withdrawing nitro and bromo groups, alongside a fluorine atom and a methyl ester functionality. These features render the molecule highly reactive and amenable to a variety of chemical transformations, making it an ideal starting point for the synthesis of more complex molecular architectures.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrFNO₄ | --INVALID-LINK-- |
| Molecular Weight | 278.03 g/mol | --INVALID-LINK-- |
| CAS Number | 1220886-29-2 | --INVALID-LINK-- |
| Appearance | Off-white to faint yellow solid | |
| Purity | ≥95% |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 4-bromo-5-fluoro-2-nitrobenzoic acid.
Experimental Protocol: Esterification of 4-bromo-5-fluoro-2-nitrobenzoic acid
This protocol details the methylation of 4-bromo-5-fluoro-2-nitrobenzoic acid to yield the target intermediate.
Materials:
-
4-bromo-5-fluoro-2-nitrobenzoic acid
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-bromo-5-fluoro-2-nitrobenzoic acid (20.40 mmol) in DMF (80.0 mL) at 0°C, add potassium carbonate (42.47 mmol).[2]
-
Add methyl iodide (61.92 mmol) to the mixture.[2]
-
After stirring at 0°C for 15 minutes, heat the reaction to 40°C for 2 hours.[2]
-
Filter the mixture and concentrate the filtrate.[2]
-
Dissolve the residue in EtOAc (150 mL) and wash sequentially with water (2 x 100 mL) and brine (100 mL).[2]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.[2]
Application as a Synthetic Intermediate in Kinase Inhibitor Synthesis
The strategic positioning of the nitro, bromo, and fluoro groups on the benzene ring of this compound makes it a highly valuable precursor for the synthesis of heterocyclic compounds, particularly benzimidazoles, which are core structures in many kinase inhibitors. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization to form the benzimidazole ring system.
Synthetic Pathway to a Focal Adhesion Kinase (FAK) Inhibitor
A representative synthetic pathway leveraging a similar nitrobenzene intermediate for the synthesis of a Focal Adhesion Kinase (FAK) inhibitor is illustrated below. This pathway highlights the key transformations that are also applicable to this compound.
Caption: Synthetic workflow from the intermediate to a FAK inhibitor.
Key Experimental Transformations
3.2.1. Nitro Group Reduction
The reduction of the nitro group to an amine is a critical step. A common and efficient method is catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound derivative
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
In a round-bottom flask, dissolve the nitro-containing starting material in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask and purge with hydrogen gas, then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to obtain the aniline derivative.
3.2.2. Benzimidazole Ring Formation
The resulting diamine can be cyclized with a variety of reagents, such as aldehydes or carboxylic acid derivatives, to form the benzimidazole core.
Role in Targeting the FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression is implicated in various cancers, making it an attractive therapeutic target. Inhibitors of FAK, such as GSK2256098, can block these pathological processes.
Caption: Inhibition of the FAK signaling pathway by GSK2256098.
GSK2256098 is a selective FAK kinase inhibitor that targets the phosphorylation site of FAK at tyrosine 397.[3] By inhibiting FAK, GSK2256098 can modulate downstream signaling through pathways such as PI3K/Akt and MAPK/ERK, ultimately leading to decreased cell viability, reduced anchorage-independent growth, and impaired motility in cancer cells.
Conclusion
This compound is a strategically important intermediate in the synthesis of complex, biologically active molecules. Its versatile reactivity allows for the efficient construction of heterocyclic scaffolds that are central to many modern therapeutics. The application of this intermediate in the synthesis of kinase inhibitors, such as those targeting the FAK pathway, underscores its significance in the ongoing efforts to develop novel and effective treatments for cancer and other proliferative diseases. The detailed synthetic protocols and an understanding of the targeted biological pathways provide a solid foundation for researchers to leverage this valuable building block in their drug discovery programs.
References
Methyl 4-bromo-5-fluoro-2-nitrobenzoate: A Versatile Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-5-fluoro-2-nitrobenzoate is a strategically functionalized aromatic compound that holds significant promise as a versatile starting material in the synthesis of complex bioactive molecules. Its unique arrangement of bromo, fluoro, nitro, and methyl ester groups on a benzene ring provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in the field of medicinal chemistry. This technical guide explores the potential applications of this compound, with a particular focus on its role in the synthesis of potent enzyme inhibitors for targeted cancer therapy. This document will detail its chemical properties, potential synthetic routes to high-value compounds, and present relevant biological data for molecules derived from analogous precursors.
Introduction
The quest for novel therapeutic agents with high efficacy and specificity is a driving force in modern drug discovery. The design and synthesis of small molecules that can modulate the activity of specific biological targets, such as enzymes involved in disease pathways, is a cornerstone of this effort. Fluorinated organic compounds are of particular interest due to the unique properties that the fluorine atom imparts to a molecule, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound emerges as a key building block in this context, offering multiple reaction sites for the construction of complex heterocyclic scaffolds present in many biologically active compounds.
This guide will specifically explore its potential in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with specific DNA repair deficiencies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFNO₄ | PubChem |
| Molecular Weight | 278.03 g/mol | PubChem |
| CAS Number | 1220886-29-2 | PubChem |
| Appearance | Solid (predicted) | --- |
| Boiling Point | Not available | --- |
| Melting Point | Not available | --- |
| Solubility | Not available | --- |
Potential Applications in Drug Discovery: Synthesis of PARP Inhibitors
One of the most compelling potential applications of this compound is as a precursor for the synthesis of PARP inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, play a crucial role in the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand DNA breaks is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage, ultimately resulting in cell death through a process known as synthetic lethality.
Talazoparib is a potent PARP inhibitor used for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated HER2-negative locally advanced or metastatic breast cancer. While the exact commercial synthesis of Talazoparib may vary, scientific literature describes synthetic routes that utilize a similarly substituted fluoro-nitrobenzoate core, highlighting the potential of this compound for the synthesis of Talazoparib analogues or other novel PARP inhibitors.
Biological Activity of a Representative PARP Inhibitor
The following table summarizes the biological activity of Talazoparib, a potent PARP inhibitor synthesized from a precursor analogous to this compound. This data illustrates the high potency that can be achieved for molecules derived from this class of building blocks.
| Compound | Target | Kᵢ (nM) | EC₅₀ (nM) | Cell Line |
| Talazoparib | PARP-1 | 1.2 | 0.3 | MX-1 (BRCA1 mutant) |
| Talazoparib | PARP-2 | 0.87 | 5 | Capan-1 (BRCA2 mutant) |
Source: Journal of Medicinal Chemistry, 2016, 59(1), 335-357[1]
Experimental Protocols
While a specific, detailed experimental protocol starting directly from this compound for a named drug is not publicly available, the following represents a generalized, plausible synthetic sequence for the elaboration of this intermediate into a complex heterocyclic system, based on known chemical transformations for similar molecules.
General Synthetic Workflow for the Elaboration of this compound
Caption: Generalized synthetic workflow for drug discovery.
Hypothetical Protocol for Nucleophilic Aromatic Substitution
Objective: To displace the fluorine atom of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., piperidine, morpholine, or a more complex amine synthon) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Dimethylformamide (DMF) or another polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound in DMF, add the amine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.
Hypothetical Protocol for Reduction of the Nitro Group
Objective: To reduce the nitro group of the substituted product to an amine.
Materials:
-
Substituted nitrobenzoate from the previous step (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (catalytic amount) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) and Water
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the substituted nitrobenzoate in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride or hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline derivative.
Signaling Pathway
The bioactive molecules synthesized from this compound and its analogues, such as PARP inhibitors, function within the intricate network of DNA damage response pathways.
Caption: PARP inhibition signaling pathway.
Conclusion
This compound is a highly functionalized and versatile chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its utility as a precursor for complex, biologically active molecules, particularly in the synthesis of targeted therapies like PARP inhibitors, makes it a compound of high interest for researchers in both academic and industrial settings. The strategic placement of its functional groups allows for a wide range of chemical modifications, providing a robust platform for the generation of novel chemical entities with therapeutic potential. Further exploration of the reactivity of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics.
References
An In-depth Technical Guide to Methyl 4-bromo-5-fluoro-2-nitrobenzoate: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-5-fluoro-2-nitrobenzoate is a key aromatic building block in medicinal chemistry, valued for its strategic placement of reactive functional groups. The presence of bromo, fluoro, and nitro substituents on the benzene ring allows for a diverse range of chemical transformations, making it a versatile precursor in the synthesis of complex heterocyclic scaffolds and pharmacologically active molecules. This technical guide provides a comprehensive review of its chemical properties, detailed experimental protocols for its synthesis, and an exploration of its applications in the development of therapeutic agents, particularly in the realm of kinase inhibitors and anti-cancer drugs.
Chemical and Physical Properties
This compound is a polysubstituted benzene derivative with the molecular formula C₈H₅BrFNO₄.[1] Its structural features, including a bromine atom, a fluorine atom, a nitro group, and a methyl ester, contribute to its unique reactivity and utility in organic synthesis. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic substitution, while the bromo substituent provides a handle for cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFNO₄ | [1] |
| Molecular Weight | 278.03 g/mol | [1] |
| CAS Number | 1220886-29-2 | [1] |
| Appearance | White to Brown powder/crystal | [2] |
| Melting Point | 69.0 - 73.0 °C | [2] |
| Purity | >98.0% (GC) | [2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1--INVALID-LINK--[O-])Br)F | [1] |
| InChIKey | HPMNCYDJGIMYKN-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the nitration and bromination of a suitable fluorotoluene precursor to form 4-bromo-5-fluoro-2-nitrobenzoic acid, followed by esterification.
Synthesis of the Precursor: 4-bromo-5-fluoro-2-nitrobenzoic acid
A common route to the carboxylic acid precursor involves the oxidation of the corresponding nitrotoluene.
Experimental Protocol: Oxidation of 4-bromo-5-fluoro-2-nitrotoluene
This protocol is adapted from general procedures for the oxidation of nitrotoluenes to their corresponding benzoic acids.[3]
-
Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, add 4-bromo-5-fluoro-2-nitrotoluene (1.0 eq), sodium dichromate (2.3 eq), and water.
-
Acid Addition: While stirring, slowly add concentrated sulfuric acid (a significant excess) to the mixture. The addition is exothermic and should be controlled to maintain a safe reaction temperature.
-
Reaction: After the addition of sulfuric acid is complete, heat the mixture to a gentle boil for approximately 30 minutes to ensure the completion of the oxidation.
-
Work-up: Cool the reaction mixture and dilute it with water. Filter the crude 4-bromo-5-fluoro-2-nitrobenzoic acid.
-
Purification: To remove chromium salts, wash the crude product with a dilute sulfuric acid solution. Subsequently, dissolve the product in a dilute sodium hydroxide solution and filter to remove any remaining inorganic impurities and unreacted starting material. Acidify the filtrate with dilute sulfuric acid to precipitate the purified 4-bromo-5-fluoro-2-nitrobenzoic acid. Filter the product, wash with water, and dry.
Esterification to this compound
The final step is the esterification of the carboxylic acid.
Experimental Protocol: Methyl Esterification
-
Reaction Setup: Dissolve 4-bromo-5-fluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol in a round-bottomed flask.
-
Catalyst Addition: Slowly add concentrated sulfuric acid as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water. The product, this compound, will precipitate.
-
Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Chemical Reactivity and Transformations
The reactivity of this compound is dictated by its functional groups, offering several avenues for synthetic elaboration.
Nucleophilic Aromatic Substitution (SNA r)
The fluorine atom is highly activated towards nucleophilic aromatic substitution due to the presence of the ortho-nitro group. This allows for the introduction of various nucleophiles at this position.
Experimental Protocol: General Procedure for SNAr
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Nucleophile Addition: Add the desired nucleophile (e.g., an amine, alcohol, or thiol; 1.1-1.5 eq) and a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine; 2.0 eq).
-
Reaction: Heat the reaction mixture and monitor its progress by TLC. Reaction temperatures can range from room temperature to elevated temperatures depending on the nucleophilicity of the incoming group.
-
Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, which is a common transformation in the synthesis of many heterocyclic compounds.
Experimental Protocol: Nitro Group Reduction
-
Reaction Setup: Dissolve this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add a reducing agent. Common choices include iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride in water), or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4][5]
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: If using a metal reductant, filter the reaction mixture to remove the metal salts and concentrate the filtrate. If using catalytic hydrogenation, filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Purification: The resulting aniline can be purified by column chromatography or used directly in the next step.
Cross-Coupling Reactions
The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
Applications in Drug Discovery
The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules. Its utility is particularly notable in the synthesis of kinase inhibitors and other anti-cancer agents.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics.[6] The substituted aminopyrimidine and related heterocyclic cores found in many kinase inhibitors can be constructed using building blocks derived from this compound.[7] For instance, the reduction of the nitro group to an aniline, followed by cyclization with appropriate reagents, can lead to the formation of quinazoline or other heterocyclic systems that are central to the structure of many kinase inhibitors. The bromine and fluorine atoms can be further functionalized to modulate the potency, selectivity, and pharmacokinetic properties of the final compounds.
Precursor for Anti-Cancer Agents
Nitroaromatic compounds themselves have been investigated as potential anti-cancer agents, with their mechanism of action often linked to their alkylating properties.[8] Furthermore, the versatile substitution pattern of this compound makes it an ideal starting material for the synthesis of novel compounds for high-throughput screening in cancer drug discovery programs. The ability to readily introduce diverse chemical functionalities allows for the rapid generation of compound libraries to explore structure-activity relationships.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Table 2: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity allows for selective functionalization at multiple positions on the aromatic ring, providing access to a wide array of complex molecules. The straightforward synthesis of this compound, coupled with its utility in constructing key heterocyclic scaffolds, ensures its continued importance in the discovery and development of novel therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in the pharmaceutical sciences.
References
- 1. This compound | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1220886-29-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4-bromo-5-fluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[2] Methyl 4-bromo-5-fluoro-2-nitrobenzoate is a valuable building block in medicinal chemistry, and its functionalization via Suzuki coupling allows for the synthesis of complex biaryl structures, which are common motifs in drug candidates.
This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling reaction of this compound with various arylboronic acids. The presence of both a fluorine atom and a strongly electron-withdrawing nitro group on the aromatic ring influences the reactivity of the C-Br bond, generally making it more susceptible to oxidative addition by the palladium catalyst.[3][4]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing nitro group is known to facilitate this rate-determining step.[4]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[1]
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of aryl bromides with similar electronic properties to this compound. This data serves as a guide for reaction optimization.
Table 1: Screening of Catalysts and Ligands
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | e.g., 75 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 8 | e.g., 85 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 16 | e.g., 80 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 6 | e.g., 90 |
Yields are illustrative and based on reactions with structurally similar electron-deficient aryl bromides.
Table 2: Effect of Base and Solvent on a Model Reaction
| Entry | Base (2.5 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | e.g., 78 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | e.g., 82 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 10 | e.g., 88 |
| 4 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 14 | e.g., 72 |
| 5 | K₃PO₄ | DMF | 90 | 16 | e.g., 85 |
Model Reaction: this compound with Phenylboronic acid using Pd(dppf)Cl₂ (3 mol%). Yields are hypothetical and for illustrative purposes.
Visualizations
Diagram 1: Experimental Workflow for Suzuki Coupling
Caption: A generalized workflow for the Suzuki coupling reaction.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 4-bromo-5-fluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the synthesis of arylamines from aryl halides. Its broad substrate scope and functional group tolerance make it a highly valuable tool for the construction of complex molecules.[1]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of Methyl 4-bromo-5-fluoro-2-nitrobenzoate, an electron-deficient aryl halide. The presence of multiple electron-withdrawing groups (nitro, fluoro, and methyl ester) on the aromatic ring requires careful consideration of reaction conditions to achieve high efficiency and selectivity.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide to form a Pd(II) complex.[1]
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[1]
The choice of catalyst, ligand, base, and solvent is critical for the success of this transformation, especially given the electron-deficient nature of the substrate and the presence of a nitro group, which can be sensitive to certain reaction conditions.[2]
Data Presentation: A Survey of Relevant Buchwald-Hartwig Aminations
The following table summarizes reaction conditions and yields for the Buchwald-Hartwig amination of various aryl bromides, with a focus on substrates bearing electron-withdrawing groups. This data provides a comparative framework for the expected outcomes with this compound.
| Entry | Aryl Bromide | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Benzamide | Pd₂(dba)₃ (2.5) | XantPhos (7.5) | DBU | DMF | 100 | 18 | 83 |
| 2 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ (2.5) | XantPhos (7.5) | DBU | Toluene | 100 | 18 | ~70-80 |
| 3 | 2-Bromo-1,3-dimethylbenzene | Cyclohexylamine | GPhos-Pd-G3 (0.5) | - | NaOtBu | THF | RT | 1 | 95 |
| 4 | 4-Bromo-2-fluoroaniline | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 |
| 5 | 2-Bromo-6-methylpyridine | Cyclohexylamine | BrettPhos-Pd-G3 (1) | - | LiHMDS | THF | 65 | 4 | 91 |
| 6 | 4-Bromo-1-nitrobenzene | Aniline | Pd(OAc)₂ (10) | XPhos (10) | KOtBu | Toluene | 100 | 0.17 | >95 |
| 7 | 4-Bromotoluene | Piperazine | Pd₂(dba)₂ / (±)BINAP | - | NaOtBu | m-Xylene | MW | - | High |
Experimental Protocol: General Procedure for the Amination of this compound
This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of electron-deficient aryl bromides. Optimization of reaction parameters may be necessary to achieve the best results for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
A Note on Reagent Selection:
-
Catalyst: A third-generation Buchwald palladacycle precatalyst such as XPhos Pd G3 is recommended for its high activity and stability, which is particularly beneficial for challenging substrates. These precatalysts ensure a 1:1 palladium-to-ligand ratio and readily form the active Pd(0) species.
-
Base: Due to the presence of the nitro group, which is incompatible with strong alkoxide bases like NaOtBu, a milder inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be used to prevent unwanted side reactions.[2]
-
Solvent: Anhydrous and degassed aprotic polar solvents like 1,4-dioxane or toluene are commonly used and have shown good results in similar reactions.
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen amine (1.2-1.5 equiv), the palladium precatalyst (1-3 mol%), and the base (2.0-2.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon). This cycle should be repeated three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to the reaction mixture.
-
Reaction Conditions: Place the sealed Schlenk tube in a preheated heating block or oil bath and stir the reaction mixture at a temperature between 80-110 °C. The optimal temperature and reaction time will depend on the specific amine used and should be monitored.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: The filtrate can be washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-substituted Methyl 4-amino-5-fluoro-2-nitrobenzoate derivative.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes & Protocols: The Versatility of Methyl 4-bromo-5-fluoro-2-nitrobenzoate in Medicinal Chemistry
Introduction
Methyl 4-bromo-5-fluoro-2-nitrobenzoate is a highly functionalized aromatic building block with significant applications in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a bromine atom, a fluorine atom, a nitro group, and a methyl ester, provides multiple reactive handles for diverse chemical transformations. This allows for the efficient construction of complex molecular scaffolds for various therapeutic targets. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates. This document outlines key applications and detailed experimental protocols for the utilization of this compound in the synthesis of bioactive molecules.
Key Applications
This compound serves as a crucial starting material in the synthesis of a range of therapeutic agents, including:
-
Kinase Inhibitors: The scaffold is amenable to transformations that lead to the core structures of various kinase inhibitors.
-
Topoisomerase Inhibitors: It is a key intermediate in the synthesis of novel quinolin-2(1H)-one-based antibacterial agents targeting DNA gyrase and topoisomerase IV.[1]
-
STING Receptor Agonists: This molecule is utilized in palladium-catalyzed cross-coupling reactions to synthesize potent agonists of the Stimulator of Interferon Genes (STING) receptor, which has applications in immuno-oncology.[2][3][4]
-
PARP14 Inhibitors: The corresponding aniline, derived from the nitro-reduction of the title compound, is a precursor for quinazolinone-based inhibitors of Poly(ADP-ribose) polymerase 14 (PARP14), a target in cancer and inflammatory diseases.[5]
-
Splicing Modulators: The reactive sites on the ring allow for substitutions to create small molecules that can modulate mRNA splicing, a process often dysregulated in genetic diseases and cancer.[6]
-
Precursors for Heterocyclic Scaffolds: It is used in the synthesis of various heterocyclic compounds, including benzimidazoles, which are common motifs in medicinally active compounds.[7][8]
The reactivity of the molecule can be selectively targeted as illustrated in the following diagram:
Quantitative Data
The utility of this compound as a starting material is demonstrated by the high potency of the final compounds. The following table summarizes the biological activity of STING agonists synthesized using this building block.
| Compound ID | Target | Assay Type | IC50 (μM) | Kd (nM) | Reference |
| A4 | hSTING (REF) | FP Assay | - | 216 | [4] |
| A4 | mSTING | FP Assay | - | 279 | [4] |
| SR-717 | hSTING (WT) | THP1-Blue ISG | ~1.5 | - | [4] |
| A4 | hSTING (WT) | THP1-Blue ISG | ~0.5 | - | [4] |
Note: Data is for the final compounds, not the starting material.
Experimental Protocols
Herein are detailed protocols for key transformations involving this compound, adapted from referenced literature and patents.
Protocol 1: Reduction of the Nitro Group to form Methyl 2-amino-4-bromo-5-fluorobenzoate
This procedure is fundamental for preparing the aniline intermediate, which is a precursor for many heterocyclic scaffolds.
Methodology (Adapted from Mirati Therapeutics Patent[9])
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq., e.g., 15.0 g, 54.0 mmol) in a mixture of ethanol (e.g., 180 mL) and water (e.g., 60.0 mL).
-
Addition of Reagents: To the solution, add iron powder (3.0 eq., e.g., 9.04 g, 162 mmol) and ammonium chloride (8.0 eq., e.g., 23.1 g, 432 mmol).
-
Reaction Conditions: Stir the mixture vigorously and heat to 70 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature (25 °C).
-
Purification: Filter the reaction mixture to remove the iron salts. Concentrate the filtrate under reduced pressure to yield the crude product, which can be used directly or purified further by column chromatography.
Alternative reducing agents like zinc with ammonium chloride or iron with acetic acid have also been successfully employed.[1][5]
Protocol 2: Palladium-Catalyzed Stille Coupling
This protocol demonstrates the functionalization at the bromine position, a key step in the synthesis of STING agonists.[3]
Methodology (Adapted from a STING Agonist Patent[3])
-
Reaction Setup: To a stirred solution of this compound (1.0 eq., e.g., 20 g, 71.92 mmol) in toluene (e.g., 200 mL), add the desired organotin reagent, such as allyltributylstannane (1.3 eq., e.g., 30.96 g, 93.50 mmol), at room temperature.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., Argon) for 20 minutes to remove oxygen.
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, e.g., 0.03 eq.), to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating as required. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up. The organic layer is separated, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired coupled product (e.g., Methyl 4-allyl-5-fluoro-2-nitrobenzoate).
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol illustrates the displacement of the bromine atom, as described in a patent for splicing modulators.[6]
Methodology (Adapted from a Splicing Modulator Patent[6])
-
Reaction Setup: Dissolve this compound (1.0 eq., e.g., 25.0 g, 89.9 mmol) in methanol (MeOH, e.g., 250 mL).
-
Base Addition: Add sodium methoxide (MeONa, 1.2 eq., e.g., 5.83 g, 107.9 mmol) to the solution.
-
Reaction Conditions: Stir the resulting solution overnight at 30 °C.
-
Work-up: Concentrate the mixture under vacuum. Quench the residue by adding water (e.g., 100 mL).
-
Extraction: Extract the aqueous solution with ethyl acetate (e.g., 2 x 100 mL).
-
Purification: Combine the organic layers and concentrate under vacuum to yield the product (Methyl 4-methoxy-5-fluoro-2-nitrobenzoate).
Note: In other cases, the more activated fluorine atom may be displaced, particularly with amine nucleophiles at elevated temperatures.[7]
Safety Information
This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 2. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20230357253A1 - Agonists of stimulator of interferon genes sting - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. US10562891B2 - Quinazolinones as PARP14 inhibitors - Google Patents [patents.google.com]
- 6. WO2020163541A1 - Methods and compositions for modulating splicing - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2020212832A1 - Process of preparation of benzimidazole compounds - Google Patents [patents.google.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. This compound | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Agrochemical Scaffolds from Methyl 4-bromo-5-fluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of Methyl 4-bromo-5-fluoro-2-nitrobenzoate, a versatile building block for the synthesis of potential agrochemical candidates. The presence of ortho-nitro activation, along with two distinct halogen substituents, allows for a variety of synthetic transformations, including nucleophilic aromatic substitution, nitro group reduction followed by derivatization, and palladium-catalyzed cross-coupling reactions.
Core Concepts in the Reactivity of this compound
The synthetic utility of this compound is primarily dictated by the electronic nature of its substituents. The potent electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). In SNAr reactions, the fluoride is generally a better leaving group than bromide. The bromo substituent, on the other hand, is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Furthermore, the nitro group can be selectively reduced to an amine, which can then be further functionalized to generate a diverse range of molecular scaffolds.
Application 1: Synthesis of a Substituted N-aryl Pyridone Herbicide Precursor via Nucleophilic Aromatic Substitution
This protocol describes a two-step synthesis of a potential N-aryl pyridone herbicide precursor. The first step involves a nucleophilic aromatic substitution of the fluorine atom with an amine, followed by further synthetic manipulations which are beyond the scope of this specific protocol but are a common strategy in herbicide development.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Aniline Derivative
Objective: To synthesize Methyl 4-bromo-2-nitro-5-(phenylamino)benzoate.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMSO, add aniline (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 75-90% |
| Reaction Time | 4-8 hours |
| Purity (post-chromatography) | >95% |
Logical Workflow for Nucleophilic Aromatic Substitution:
Application 2: Synthesis of a Diaminobenzoate Intermediate via Nitro Group Reduction
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many agrochemicals, including insecticides and fungicides.[1] This protocol outlines the selective reduction of the nitro group in this compound.
Experimental Protocol: Selective Nitro Group Reduction
Objective: To synthesize Methyl 2-amino-4-bromo-5-fluorobenzoate.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 80-95% |
| Reaction Time | 2-4 hours |
| Purity | >90% (often used crude in the next step) |
Signaling Pathway for Nitro Reduction:
Application 3: Synthesis of a Biaryl Herbicide Scaffold via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and is widely used in the synthesis of agrochemicals.[2] This protocol describes the coupling of this compound with an arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize Methyl 5-fluoro-2-nitro-4-phenylbenzoate.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the desired biaryl product.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 70-90% |
| Reaction Time | 6-12 hours |
| Catalyst Loading | 2 mol% Pd(OAc)₂ |
Experimental Workflow for Suzuki Coupling:
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 4-bromo-5-fluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-5-fluoro-2-nitrobenzoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a methyl ester, a nitro group, and a bromo-fluoro-substituted aromatic ring—offers multiple avenues for chemical modification. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and generalized protocols for four major classes of palladium-catalyzed cross-coupling reactions involving this substrate: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck coupling, and Sonogashira coupling.
The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the aryl bromide, generally making it a good substrate for oxidative addition to the palladium(0) catalyst. However, the potential for side reactions, such as nucleophilic aromatic substitution of the fluorine atom or reactions involving the nitro group, necessitates careful optimization of reaction conditions. The protocols outlined below are based on established methodologies for structurally similar electron-deficient aryl bromides and serve as a robust starting point for the synthesis of a diverse array of derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron species with an organic halide.[1] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.
Application Notes:
-
Catalyst Selection: A variety of palladium catalysts can be employed. Pre-formed catalysts like Pd(PPh₃)₄ or in situ generated catalysts from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are common. For electron-deficient substrates, ligands such as SPhos, XPhos, or RuPhos can be effective.
-
Base Selection: The choice of base is critical for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The solubility and strength of the base can significantly impact the reaction rate and yield.[2]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base is typically used. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial in some cases.
-
Boronic Acid/Ester: A wide range of aryl- and heteroarylboronic acids or their pinacol esters can be used as coupling partners. Boronic esters often exhibit greater stability and can lead to higher yields in challenging couplings.[3]
Experimental Protocol: Synthesis of Methyl 4-aryl-5-fluoro-2-nitrobenzoate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1220886-29-2 | 278.03 |
| Arylboronic Acid | Variable | Variable |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| 1,4-Dioxane | 123-91-1 | 88.11 |
| Water (degassed) | 7732-18-5 | 18.02 |
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 278 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%, 35 mg).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Expected Yield: 70-95%, depending on the specific arylboronic acid used.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C–N bonds by coupling an amine with an aryl halide.[4] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals and organic materials.
Application Notes:
-
Catalyst and Ligand: The choice of ligand is crucial for successful amination. Bulky, electron-rich phosphine ligands such as Xantphos, XPhos, or BINAP are often effective.[5] The palladium source can be Pd₂(dba)₃ or Pd(OAc)₂.[5]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[5] Weaker bases like Cs₂CO₃ may also be effective, particularly with more reactive amines.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.
-
Amine Scope: A wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles like morpholine, can be used.[6]
Experimental Protocol: Synthesis of Methyl 4-amino-5-fluoro-2-nitrobenzoate Derivatives
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1220886-29-2 | 278.03 |
| Amine (e.g., Morpholine) | 110-91-8 | 87.12 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 |
| Xantphos | 161265-03-8 | 578.62 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 |
| Toluene (anhydrous) | 108-88-3 | 92.14 |
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%, 14 mg), Xantphos (0.036 mmol, 3.6 mol%, 21 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add this compound (1.0 mmol, 278 mg) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 65-90%, depending on the amine used.
Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] It is a valuable tool for forming C(sp²)–C(sp²) bonds and is particularly useful for the vinylation of aryl halides.
Application Notes:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst.[8]
-
Ligand: Phosphine ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃) are often used, although ligandless conditions can sometimes be successful, especially with more reactive aryl halides.
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is required to neutralize the hydrogen halide formed during the reaction.[7]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed.
-
Alkene: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are excellent substrates for the Heck reaction.[7]
Experimental Protocol: Synthesis of Methyl 4-alkenyl-5-fluoro-2-nitrobenzoate
This protocol provides a general procedure for the Heck coupling of this compound with an alkene (e.g., methyl acrylate).
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1220886-29-2 | 278.03 |
| Methyl Acrylate | 96-33-3 | 86.09 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | 304.37 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol, 278 mg), Pd(OAc)₂ (0.02 mmol, 2 mol%, 4.5 mg), and P(o-tol)₃ (0.04 mmol, 4 mol%, 12 mg) in DMF (5 mL).
-
Add the alkene (e.g., methyl acrylate, 1.5 mmol, 135 µL) and triethylamine (1.5 mmol, 209 µL) to the mixture.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Expected Yield: 60-85%, depending on the alkene used.
Heck Coupling Workflow
Caption: General workflow for the Heck coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a reaction that forms a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9] This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes.
Application Notes:
-
Catalyst System: The classic Sonogashira coupling employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) as a co-catalyst.[10]
-
Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require a different palladium catalyst/ligand system and a stronger base.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used, which also often serves as the solvent or co-solvent.[11]
-
Solvent: Solvents like THF, DMF, or toluene are commonly used.
-
Inert Atmosphere: The reaction is sensitive to oxygen, especially when using a copper co-catalyst, and should be performed under an inert atmosphere.[10]
Experimental Protocol: Synthesis of Methyl 4-alkynyl-5-fluoro-2-nitrobenzoate
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1220886-29-2 | 278.03 |
| Terminal Alkyne (e.g., Phenylacetylene) | 536-74-3 | 102.13 |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 278 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%, 14 mg), and CuI (0.04 mmol, 4 mol%, 7.6 mg).
-
Add anhydrous THF (5 mL) and triethylamine (2 mL).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete in 2-8 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 70-90%, depending on the terminal alkyne used.
Sonogashira Coupling Workflow
Caption: General workflow for the Sonogashira coupling reaction.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Anhydrous solvents are flammable and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
Application Note and Protocol: Purification of Methyl 4-bromo-5-fluoro-2-nitrobenzoate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-bromo-5-fluoro-2-nitrobenzoate is an organic compound with potential applications in pharmaceutical synthesis and materials science. Its purity is crucial for subsequent reactions and biological testing. This document provides a detailed protocol for the purification of this compound using column chromatography, a widely used technique for the separation of compounds from a mixture.[1] The protocol is based on established principles of chromatography for aromatic nitro compounds and provides a starting point for method development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is essential for designing the purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrFNO₄ | --INVALID-LINK-- |
| Molecular Weight | 278.03 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to faint yellow solid | --INVALID-LINK--[2] |
| IUPAC Name | This compound | --INVALID-LINK--[3] |
Experimental Protocol
This protocol outlines the steps for purifying this compound using silica gel column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Separatory funnel or dropping funnel
-
Beakers and Erlenmeyer flasks
-
Test tubes or vials for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Glass wool or cotton
-
Sand (washed)
Procedure:
-
Preparation of the Slurry:
-
In a beaker, weigh the appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).
-
Add the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the silica gel to form a slurry.[4] Stir gently with a glass rod to remove air bubbles.
-
-
Packing the Column:
-
Secure the chromatography column in a vertical position using a clamp.
-
Place a small plug of glass wool or cotton at the bottom of the column.[5]
-
Add a thin layer of sand on top of the glass wool.
-
Pour the silica gel slurry into the column.[5]
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, ensuring the top of the silica gel bed does not run dry.[5]
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Carefully load the dissolved sample onto the top of the silica gel bed using a pipette.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient is provided in the table below.
-
Collect the eluent in fractions using test tubes or vials.
-
-
Monitoring the Separation:
-
Monitor the separation process by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Suggested Elution Gradient:
| Step | Hexane (%) | Ethyl Acetate (%) | Volume | Purpose |
| 1 | 95 | 5 | 2x column volume | Elute non-polar impurities |
| 2 | 90 | 10 | 3x column volume | Elute the target compound |
| 3 | 80 | 20 | 2x column volume | Elute more polar impurities |
| 4 | 50 | 50 | 1x column volume | Column wash |
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Troubleshooting
Column chromatography can sometimes present challenges. The following diagram outlines common problems and their potential solutions.
Caption: Troubleshooting common issues in column chromatography.
Safety Precautions
-
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
-
Handle the compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This protocol provides a robust starting point for the purification of this compound. Optimization of the mobile phase composition and gradient may be necessary depending on the specific impurities present in the crude mixture.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. Methyl 4-bromo-2-chloro-5-nitrobenzoate | CymitQuimica [cymitquimica.com]
- 3. This compound | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Virtual Labs [oc-amrt.vlabs.ac.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Methyl 4-bromo-5-fluoro-2-nitrobenzoate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when using Methyl 4-bromo-5-fluoro-2-nitrobenzoate in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors I should investigate?
A1: Low yields with this substrate can often be attributed to a few critical factors. This compound is an electron-deficient aryl bromide, which should facilitate the oxidative addition step of the catalytic cycle.[1][2] However, other issues can arise. Here’s a systematic checklist to begin your troubleshooting:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere.[3] Phosphine ligands are susceptible to oxidation, and palladium catalysts can degrade over time.[3]
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the active Pd(0) catalyst and the phosphine ligands.[3][4] Ensure your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen.[5]
-
Solvent and Base Purity: Use anhydrous and properly degassed solvents, as oxygen can deactivate the catalyst.[3] Ensure your base is of high purity and has been stored correctly.
-
Boronic Acid/Ester Quality: The stability of your boronic acid or ester is paramount. Consider using fresh, high-purity reagents. Electron-deficient boronic acids can be particularly prone to protodeboronation.[3]
Q2: My main side product appears to be the result of protodeboronation of my boronic acid/ester coupling partner. How can I minimize this?
A2: Protodeboronation, the replacement of the boronic acid/ester group with a hydrogen atom, is a common side reaction, especially with certain types of boronic acids under basic conditions.[3][6] Here are several strategies to mitigate this issue:
-
Choice of Base: The base is critical for activating the boronic acid but can also promote protodeboronation.[3] Using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.[6] For some systems, fluoride bases like potassium fluoride (KF) or cesium fluoride (CsF) can be effective.[7][8]
-
Use of More Stable Boron Reagents: Convert the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[3][9] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[3]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[3] Monitor the reaction closely to avoid unnecessarily long heating times.
Q3: I suspect steric hindrance from the ortho-substituents on my this compound is impeding the reaction. What modifications to the catalytic system can I make?
A3: The fluorine atom ortho to the bromine and the nitro group ortho to the newly forming C-C bond can introduce steric challenges. Overcoming steric hindrance is a common hurdle in Suzuki couplings.[10][11]
-
Catalyst and Ligand Selection: This is the most critical factor for sterically hindered substrates.[10] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[10] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, and RuPhos) or N-heterocyclic carbene (NHC) ligands.[10] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates both the oxidative addition of the hindered aryl halide and the final reductive elimination step.[10][11]
Q4: Despite being electron-deficient, my reaction is sluggish. Could the nitro group be causing issues?
A4: Yes, while the electron-withdrawing nature of the nitro group is generally favorable for oxidative addition, nitroarenes can sometimes act as challenging substrates in palladium catalysis. In some cases, the choice of ligand is crucial for success. For certain nitroarene couplings, ligands like BrettPhos have been shown to be effective where others like SPhos, RuPhos, and P(tBu)₃ were not.[12] If you are experiencing consistently low yields, screening a wider range of modern, specialized ligands may be necessary.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key parameters that can be varied to optimize the Suzuki coupling yield with this compound, based on general principles for challenging substrates.
Table 1: Catalyst and Ligand Screening
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1-5 | Excellent for sterically hindered and electron-deficient substrates.[10] |
| Pd(PPh₃)₄ | - | 2-5 | Often a starting point, but may be ineffective for hindered substrates.[10] |
| PdCl₂(dppf) | - | 2-5 | A robust catalyst, but may require higher temperatures. |
| XPhos Pd G3/G4 | - | 1-3 | Pre-formed catalysts offering high reactivity and ease of use.[13][14] |
Table 2: Base and Solvent Combination Effects
| Base | Equivalents | Solvent System | Temperature (°C) | Suitability |
| K₃PO₄ | 2-3 | Toluene, Dioxane, THF/H₂O | 80-110 | A strong base, often effective for less reactive substrates.[4][10] |
| Cs₂CO₃ | 2-3 | Dioxane, DMF | 80-110 | Often provides higher yields but is more expensive.[4][10] |
| K₂CO₃ | 2-3 | Toluene/H₂O, Dioxane/H₂O | 80-110 | A common and effective base, but can promote protodeboronation.[5] |
| CsF or KF | 2-3 | THF, Dioxane | 80-110 | Can be beneficial, especially with trifluoroborate salts.[7][8] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized protocol and requires optimization for specific coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Boronic acid or boronic ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)
-
High purity Nitrogen or Argon gas
-
Oven-dried Schlenk flask or reaction vial
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the palladium catalyst, and the base.[5]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[3][5]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.[4]
-
Reaction: Immerse the flask in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).[4]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Visualizations
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Synthesis with Methyl 4-bromo-5-fluoro-2-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-bromo-5-fluoro-2-nitrobenzoate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: I am performing a nucleophilic aromatic substitution (SNAr) reaction with an amine nucleophile on this compound. I am observing a mixture of products. What are the likely side reactions, and how can I favor the desired product?
Answer:
When reacting this compound with a nucleophile, the primary expected reaction is the substitution of one of the halogen atoms. Due to the electronic effects of the nitro group, the positions ortho and para to it are activated for nucleophilic attack. In this molecule, both the bromine and fluorine atoms are in activated positions.
Likely Side Reactions:
-
Substitution at the Fluorine Position (Major Product): In nucleophilic aromatic substitution reactions, fluoride is generally a better leaving group than bromide. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex. Therefore, the substitution of the fluorine atom is the expected major pathway.
-
Substitution at the Bromine Position (Minor Product): While less favored, substitution of the bromine atom can also occur, leading to a regioisomeric byproduct.
-
Hydrolysis of the Methyl Ester: If water is present in the reaction mixture, or during aqueous workup, the methyl ester can hydrolyze to the corresponding carboxylic acid. This is more likely to occur under basic or acidic conditions.
-
Disubstitution: Under harsh reaction conditions (high temperature, prolonged reaction time, or large excess of nucleophile), a second substitution reaction may occur, replacing both the fluorine and bromine atoms.
Troubleshooting and Optimization:
| Parameter | Recommendation to Favor Fluoro-Substitution | Potential Impact on Side Reactions |
| Temperature | Use the lowest effective temperature. Start at room temperature and gradually increase if the reaction is slow. | Higher temperatures can lead to increased formation of the bromo-substituted byproduct and disubstitution products. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. | Prolonged reaction times can increase the likelihood of disubstitution and hydrolysis. |
| Solvent | Use anhydrous polar aprotic solvents like DMF, DMSO, or NMP. | The presence of water will promote ester hydrolysis. |
| Base | If a base is required, use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) and use it in slight excess. | Strong, nucleophilic bases can compete with the desired nucleophile. |
| Nucleophile Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the amine nucleophile. | A large excess can promote disubstitution. |
Question 2: I am trying to reduce the nitro group of this compound to an amine. What are the potential side reactions, and which conditions are recommended for a clean reduction?
Answer:
The reduction of the nitro group is a common transformation, but in a molecule with multiple sensitive functional groups like this compound, chemoselectivity is a key challenge.
Likely Side Reactions:
-
Dehalogenation: A significant side reaction is the reductive cleavage of the carbon-halogen bonds (dehalogenation). Both debromination and defluorination can occur, leading to impurities that can be difficult to separate from the desired product. The C-Br bond is generally more susceptible to reduction than the C-F bond.
-
Ester Reduction: While less common under typical nitro reduction conditions, aggressive reducing agents or harsh conditions could potentially reduce the methyl ester to an alcohol.
-
Incomplete Reduction: The reduction may stop at intermediate stages, such as the nitroso or hydroxylamine derivatives.
Troubleshooting and Recommended Protocols:
| Reagent System | Typical Conditions | Expected Outcome & Notes |
| SnCl₂·2H₂O / EtOH | Reflux, 2-4 hours | Generally provides good yields of the aniline with minimal dehalogenation. This is a classic and reliable method for selective nitro group reduction in the presence of halogens. |
| Fe / NH₄Cl / EtOH/H₂O | Reflux, 1-3 hours | An effective and economical method. The reaction is heterogeneous, so vigorous stirring is required. Dehalogenation is usually low. |
| H₂ / Pd/C | 1 atm H₂, RT, in MeOH or EtOAc | Catalytic hydrogenation can be very effective, but over-reduction and dehalogenation are significant risks. Careful monitoring is crucial. Using a poisoned catalyst (e.g., Lindlar's catalyst) or adding a catalyst poison can sometimes suppress dehalogenation. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system, RT to 50°C | A mild reducing agent that can be selective for the nitro group. |
Experimental Protocol: Selective Nitro Group Reduction using SnCl₂·2H₂O
-
Dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate) in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Process Workflows and Diagrams
To aid in understanding the experimental processes and potential reaction pathways, the following diagrams are provided.
Technical Support Center: Reactions of Methyl 4-bromo-5-fluoro-2-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-bromo-5-fluoro-2-nitrobenzoate. Our focus is on preventing undesired dehalogenation during nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive sites?
This compound is an aromatic compound featuring a benzene ring substituted with a methyl ester, a nitro group, a bromine atom, and a fluorine atom. The strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The primary reactive sites for SNAr are the carbon atoms bonded to the fluorine and bromine atoms.
Q2: Which halogen is more likely to be displaced in a nucleophilic aromatic substitution (SNAr) reaction?
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). Fluorine, being the most electronegative halogen, is better at stabilizing this intermediate through its inductive effect. Consequently, the carbon bearing the fluorine atom is more electrophilic and thus more susceptible to nucleophilic attack. Therefore, fluorine is generally a better leaving group than bromine in SNAr reactions , a trend that is opposite to that observed in SN1 and SN2 reactions.[1][2]
Q3: What is dehalogenation and why is it a problem?
Dehalogenation is a side reaction where a halogen atom on the aromatic ring is replaced by a hydrogen atom. This leads to the formation of an undesired byproduct, reducing the yield of the target molecule and complicating the purification process.
Q4: What are the common types of dehalogenation observed with this compound?
Two primary dehalogenation pathways can occur:
-
Nucleophilic Aromatic Substitution of a Halogen by a Hydride Source (SNAr-type Dehalogenation): Trace amounts of water, alcohols, or even some amine reagents can act as hydride donors, leading to the replacement of a halogen.
-
Reductive Dehalogenation: This is particularly relevant when using certain catalysts, such as palladium, in the presence of a hydrogen source. In this pathway, the carbon-halogen bond is cleaved and replaced by a carbon-hydrogen bond. Aryl bromides are generally more susceptible to reductive dehalogenation than aryl fluorides.
Troubleshooting Guide: Preventing Dehalogenation
This guide provides a systematic approach to troubleshooting and preventing dehalogenation during reactions with this compound.
Issue 1: Dehalogenation at the Fluorine Position (Presumed SNAr-type)
If you observe the formation of Methyl 4-bromo-2-nitrobenzoate, it is likely that the fluorine atom is being displaced.
| Potential Cause | Recommended Solution |
| Reaction Temperature is Too High | High temperatures can provide the activation energy for undesired side reactions. Action: Lower the reaction temperature. It is advisable to start at a lower temperature and gradually increase it only if the desired reaction is not proceeding at a sufficient rate. |
| Choice of Nucleophile | Highly reactive or sterically bulky nucleophiles may favor dehalogenation. Action: If possible, consider using a less reactive or sterically smaller nucleophile. |
| Choice of Base | Strong, non-nucleophilic bases are generally preferred for SNAr to deprotonate the nucleophile without competing in the substitution. However, some bases can contribute to dehalogenation. Action: Screen different bases. For example, if using a strong organic base, consider switching to an inorganic base like potassium carbonate or cesium carbonate. |
| Solvent Effects | The solvent can influence the reactivity of the nucleophile and the stability of intermediates. Protic solvents can sometimes act as a proton source for dehalogenation. Action: Use an anhydrous, aprotic polar solvent such as DMSO or DMF to favor the SNAr pathway. Ensure the solvent is thoroughly dried before use. |
Issue 2: Dehalogenation at the Bromine Position (Presumed Reductive Dehalogenation)
The formation of Methyl 5-fluoro-2-nitrobenzoate suggests reductive dehalogenation of the bromine atom. This is a common issue in palladium-catalyzed cross-coupling reactions.
| Potential Cause | Recommended Solution |
| Presence of a Hydride Source | Trace water, alcohols used as solvents, or certain amine bases can act as hydride donors for a palladium-hydride intermediate, leading to reductive dehalogenation.[3][4] Action: Use anhydrous solvents and reagents. If an amine base is suspected to be the hydride source, switch to a non-amine base like K₃PO₄ or Cs₂CO₃. |
| Catalyst System | Highly active palladium catalysts can sometimes favor the hydrodehalogenation pathway.[3] Action: Modify the ligand on the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination of the cross-coupled product over dehalogenation.[3] |
| Reaction Temperature | As with SNAr, higher temperatures can increase the rate of reductive dehalogenation. Action: Lower the reaction temperature to the minimum required for the desired transformation. |
| Choice of Solvent | Solvents like DMF and alcohols are known to promote hydrodehalogenation in some cases.[3] Action: Switch to a non-polar aprotic solvent such as toluene. |
Experimental Protocols
The following are generalized protocols for performing a nucleophilic aromatic substitution on an activated dihaloaromatic compound. These should be adapted and optimized for your specific nucleophile and experimental setup.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol is designed for the selective substitution of the fluorine atom.
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and potassium carbonate.
-
Add anhydrous DMSO to dissolve the solids.
-
Add the amine nucleophile to the reaction mixture.
-
Stir the reaction at a controlled temperature (start with room temperature and gently heat to 50-80 °C if necessary).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: A logical workflow for troubleshooting dehalogenation.
Caption: The general mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Methyl 4-bromo-5-fluoro-2-nitrobenzoate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields or other issues during the synthesis of Methyl 4-bromo-5-fluoro-2-nitrobenzoate. The information is compiled from established principles of electrophilic aromatic substitution and data from similar reactions.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis.
Question: My reaction resulted in a very low yield of this compound. What are the potential causes?
Answer: Low yields can stem from several factors, including suboptimal reaction conditions, the formation of side products, and inefficient purification. Key areas to investigate are:
-
Reaction Temperature: The temperature during nitration is critical. Temperatures that are too high can lead to the formation of dinitro compounds and other side products. Conversely, a temperature that is too low may result in an incomplete reaction.[1][2] It is crucial to maintain a consistent and low temperature, typically between 0-15°C.[2][3]
-
Purity of Starting Materials: The purity of the starting methyl 4-bromo-5-fluorobenzoate is important. Impurities can interfere with the reaction and lead to lower yields.[2]
-
Nitrating Agent: The composition and addition rate of the nitrating mixture (typically concentrated nitric acid and sulfuric acid) are crucial. The nitronium ion (NO₂⁺) is the active electrophile, and its generation must be controlled.[4][5] Adding the nitrating agent too quickly can cause the temperature to rise and lead to side reactions.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion of the starting material. The reaction should be monitored (e.g., by TLC) to determine the optimal time for completion.
-
Work-up Procedure: Inefficient extraction or purification can lead to loss of product. Ensure proper phase separation and use of appropriate solvents for extraction and washing.
Question: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired 2-nitro isomer?
Answer: The formation of multiple isomers is a common challenge in the nitration of substituted benzene rings. The substituents on the ring (bromo, fluoro, and methoxycarbonyl) will direct the position of the incoming nitro group.
-
Directing Effects: The methoxycarbonyl group (-COOCH₃) is a meta-director, while the halogen atoms (bromo and fluoro) are ortho-, para-directors.[6][7] This can lead to a mixture of isomers.
-
Temperature Control: Maintaining a low and stable temperature throughout the addition of the nitrating agent is the most effective way to improve selectivity.[1][3] Lower temperatures favor the thermodynamically controlled product.
-
Ratio of Acids: The ratio of nitric acid to sulfuric acid can influence the reaction's selectivity. Optimization of this ratio may be necessary for your specific substrate.
Question: The final product is difficult to purify. What are the recommended purification methods?
Answer: The most common method for purifying compounds like this compound is recrystallization.
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol or methanol are often suitable choices for similar compounds.[1][2]
-
Cooling Rate: Allow the hot, saturated solution to cool slowly. This promotes the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.[1]
-
Washing: After filtration, wash the collected crystals with a small amount of cold solvent to remove any residual impurities.[1]
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, flash column chromatography on silica gel can be an effective alternative.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration reaction?
A1: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration of aromatic rings.[4][5]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
Q3: What are some common side reactions to be aware of?
A3: Besides the formation of different isomers, over-nitration to form dinitro compounds is a possibility, especially if the reaction temperature is not well-controlled.[1] Hydrolysis of the ester group is also possible if the work-up conditions are too harsh.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.[1]
-
Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure of the compound.[1]
-
Chromatography: TLC, HPLC, or GC can be used to assess the purity of the final product.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Source(s) |
| Nitration Temperature | 0 - 15 °C | [1][2][3] |
| Typical Yield (similar reactions) | 81 - 85% | [2] |
| Reaction Time (esterification) | 4 - 7 hours | [11] |
| Reaction Time (nitration) | ~1 hour for addition, then monitor | [2] |
Detailed Experimental Protocol (Example)
This protocol is a general guideline based on similar nitration reactions and should be adapted and optimized for your specific laboratory conditions.
Synthesis of this compound
-
Preparation of the Nitrating Mixture: In a separate flask, slowly add a pre-determined amount of concentrated nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath to maintain a temperature between 0-5°C.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-bromo-5-fluorobenzoate in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5°C.[1]
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 15°C.[2]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath and monitor the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly over cracked ice.[2] The crude product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.[1][2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. testbook.com [testbook.com]
- 8. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 10. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 11. METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for Difficult Couplings with Methyl 4-bromo-5-fluoro-2-nitrobenzoate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides specialized troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in challenging cross-coupling reactions involving Methyl 4-bromo-5-fluoro-2-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" substrate for cross-coupling reactions?
A1: this compound presents several challenges due to its electronic and steric properties:
-
Electron Deficiency: The presence of a strong electron-withdrawing nitro group and a fluoro group makes the aryl bromide electron-deficient. While this can facilitate the initial oxidative addition step in many palladium-catalyzed cycles, it can also lead to issues with other steps of the catalytic cycle and potential side reactions.[1][2]
-
Steric Hindrance: The substituents ortho to the bromine atom can sterically hinder the approach of the catalyst and the coupling partner.
-
Potential for Side Reactions: The nitro group can be sensitive to certain reaction conditions and may be reduced under harsh conditions or in the presence of certain catalysts. Additionally, electron-deficient boronic acids, often used as coupling partners, can be unstable.[2]
-
Protodeborylation: When using boronic acids, especially those that are also electron-deficient or contain ortho heteroatoms, there is a risk of protodeborylation under basic conditions, where the boronic acid is replaced by a hydrogen atom.[3]
Q2: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and experiencing low to no yield. What are the initial troubleshooting steps?
A2: When encountering difficulties with Suzuki-Miyaura couplings involving this substrate, consider the following:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective.[4] More electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often necessary to promote catalysis with electron-deficient substrates.[1][5]
-
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[5]
-
Solvent and Degassing: Ensure your solvent is thoroughly degassed to prevent oxygen from deactivating the catalyst.[5] Common solvent systems include toluene/water or dioxane/water mixtures.
-
Temperature: Increasing the reaction temperature can sometimes overcome activation barriers, but be mindful of potential substrate or product decomposition.[5]
-
Boronic Acid Quality: Ensure the boronic acid is pure and has not degraded. Consider using boronate esters (e.g., pinacol esters) which can be more stable.[6]
Q3: Which catalyst systems are recommended for Suzuki-Miyaura coupling with this compound?
A3: For challenging Suzuki-Miyaura couplings with this electron-deficient aryl bromide, modern catalyst systems are generally required. Below is a comparison of potential catalyst systems.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <10 - 40 | Often inefficient for this substrate class.[4] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 75 - 95 | SPhos is a bulky, electron-rich ligand suitable for challenging couplings.[7] |
| XPhos Pd G3 | XPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | 80 - 98 | A highly active pre-catalyst that often gives excellent results.[2][8] |
| Pd-PEPPSI-IPr | IPr | Cs₂CO₃ | THF/H₂O | 70-90 | 70 - 90 | N-Heterocyclic carbene (NHC) ligands can be very effective.[4] |
Note: Yields are representative and can vary based on the specific coupling partner and reaction conditions.
Q4: I need to perform a Buchwald-Hartwig amination. What are the key considerations for catalyst selection?
A4: The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[9] For this compound, the choice of ligand is crucial to achieve high yields and avoid side reactions.
-
Ligand Selection: Sterically hindered and electron-rich biarylphosphine ligands are generally the most effective. Ligands like XPhos or RuPhos are excellent starting points.[8][10] The choice may also depend on the nature of the amine coupling partner (primary, secondary, hindered).[11]
-
Palladium Pre-catalyst: Using a well-defined pre-catalyst (e.g., a palladacycle) can lead to more reproducible results and efficient generation of the active Pd(0) species.[8][12]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[13][14] Note that KOtBu may be incompatible with the ester functionality.[13]
Catalyst Performance Comparison for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 100 | 50 - 70 | An earlier generation catalyst, may be less effective for this substrate.[9] |
| Pd(OAc)₂ / XPhos | XPhos | NaOt-Bu | Toluene | 80-100 | 85 - 98 | XPhos is a highly general and effective ligand for a wide range of amines.[10] |
| RuPhos Pd G3 | RuPhos | LiHMDS | THF | 70-90 | 80 - 95 | RuPhos is particularly effective for hindered amines.[8] |
Note: Yields are representative and can vary based on the specific amine coupling partner and reaction conditions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling using an XPhos Pre-catalyst
-
Reaction Setup: To a flame-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid or boronate ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 pre-catalyst (1-3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the vial in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring and Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[5]
General Protocol for a Buchwald-Hartwig Amination using an XPhos Pre-catalyst
-
Reaction Setup: To a flame-dried reaction vial, add this compound (1.0 equiv.), the amine (1.1-1.3 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the XPhos-based palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or THF via syringe.
-
Reaction: Place the vial in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring and Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[14]
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura couplings.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 4-bromo-5-fluoro-2-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities in the synthesis of Methyl 4-bromo-5-fluoro-2-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities typically arise from two key stages of the synthesis: the nitration of the aromatic precursor and the esterification of the corresponding carboxylic acid.
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Regioisomeric Impurities: During the nitration of a plausible precursor like 4-bromo-3-fluorotoluene, several positional isomers can be formed due to the directing effects of the bromo, fluoro, and methyl substituents. The main regioisomeric impurity is often Methyl 4-bromo-3-fluoro-6-nitrobenzoate.
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Unreacted Starting Material: Incomplete esterification can lead to the presence of 4-bromo-5-fluoro-2-nitrobenzoic acid in the final product.
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Over-nitration Products: Although less common under controlled conditions, di-nitro or tri-nitro derivatives can be formed if the reaction conditions are too harsh.
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Hydrolysis Product: The ester group of the final product can be susceptible to hydrolysis, leading to the formation of 4-bromo-5-fluoro-2-nitrobenzoic acid, especially during workup or purification if conditions are not anhydrous.
Q2: How can I minimize the formation of regioisomeric impurities during nitration?
A2: Controlling the reaction temperature is crucial. Nitration reactions are highly exothermic, and lower temperatures (typically 0-5 °C) favor the desired regioisomer. The choice of nitrating agent and the rate of its addition also play a significant role. A slow, controlled addition of the nitrating agent to the substrate solution helps to maintain a low reaction temperature and minimize side reactions.
Q3: What is the best method to remove the unreacted carboxylic acid?
A3: An aqueous basic wash during the workup is effective. Dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a mild base like sodium bicarbonate solution will convert the acidic impurity into its water-soluble salt, which can then be separated in the aqueous layer.
Q4: My final product is a yellow oil instead of a solid. What could be the reason?
A4: The presence of impurities, particularly regioisomers, can lower the melting point of the final product, causing it to be an oil or a low-melting solid. In such cases, further purification by column chromatography or recrystallization from a suitable solvent system is recommended.
Q5: How can I confirm the purity of my this compound?
A5: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the purity and detecting regioisomeric impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for impurity profiling. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural confirmation and can also provide information about the presence of impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during workup (e.g., extraction, washing). - Suboptimal reaction temperature. | - Monitor the reaction progress using TLC or HPLC and ensure it goes to completion. - Minimize the number of transfer steps and ensure efficient extraction. - Carefully control the reaction temperature, especially during the addition of the nitrating agent. |
| Presence of Regioisomeric Impurities | - Nitration at undesired positions due to suboptimal temperature control or incorrect choice of nitrating agent. | - Maintain a low reaction temperature (0-5 °C) during nitration. - Use a milder nitrating agent if possible. - Purify the product using column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate gradient). |
| Presence of Unreacted Carboxylic Acid | - Incomplete esterification. | - Ensure the esterification reaction goes to completion by using a slight excess of the methylating agent and adequate reaction time. - Perform a basic wash (e.g., with saturated NaHCO₃ solution) during the workup to remove the acidic impurity. |
| Product is an Oil or Low-Melting Solid | - Presence of impurities, particularly regioisomers, depressing the melting point. | - Purify the product by column chromatography. - Attempt recrystallization from a different solvent or a mixed solvent system. |
| Product Degradation (Discoloration) | - Presence of residual acid from the nitration step. - Exposure to high temperatures during solvent removal. | - Ensure complete neutralization of the crude product with a basic wash. - Remove the solvent under reduced pressure at a lower temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol assumes a two-step synthesis starting from 4-bromo-3-fluorotoluene.
Step 1: Nitration of 4-bromo-3-fluorotoluene
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To a stirred solution of 4-bromo-3-fluorotoluene (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
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Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-5-fluoro-2-nitrotoluene.
Step 2: Oxidation and Esterification
This step can be performed in a one-pot or two-step sequence. A common method involves oxidation of the methyl group to a carboxylic acid followed by esterification.
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Oxidize the crude 4-bromo-5-fluoro-2-nitrotoluene to 4-bromo-5-fluoro-2-nitrobenzoic acid using a suitable oxidizing agent (e.g., potassium permanganate or chromic acid).
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Isolate the crude carboxylic acid.
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To a solution of the crude 4-bromo-5-fluoro-2-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 4-6 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and remove the methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
Protocol 2: Purification by Recrystallization
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Dissolve the crude product in a minimum amount of a hot solvent (e.g., methanol, ethanol, or a mixture of ethyl acetate and hexane).
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
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Allow the solution to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
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Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
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Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
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Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Analytical HPLC Method
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
This method should provide good separation of the desired product from its regioisomers and the carboxylic acid impurity.
Data Presentation
Table 1: Common Impurities and their Potential Origin
| Impurity Name | Structure | Typical Origin | Analytical Method for Detection |
| 4-bromo-5-fluoro-2-nitrobenzoic acid | (Structure of the acid) | Incomplete esterification or hydrolysis of the final product. | HPLC, ¹H NMR |
| Methyl 4-bromo-3-fluoro-6-nitrobenzoate | (Structure of the regioisomer) | Side reaction during the nitration step. | HPLC, GC-MS, ¹H NMR, ¹⁹F NMR |
| 4-bromo-3-fluorotoluene | (Structure of the starting material) | Incomplete nitration. | GC-MS |
Visualizations
Technical Support Center: Recrystallization of Methyl 4-bromo-5-fluoro-2-nitrobenzoate
This technical support center provides comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying Methyl 4-bromo-5-fluoro-2-nitrobenzoate via recrystallization.
Troubleshooting Recrystallization Issues
This section addresses specific challenges that may arise during the recrystallization of this compound, presented in a question-and-answer format.
Q1: No crystals are forming after cooling the solution. What should I do?
A1: The absence of crystal formation is a common issue that can stem from several factors:
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Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its normal solubility at that temperature, but crystal nucleation has not initiated.
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Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal of the product, you can add a tiny "seed crystal" to the solution to initiate crystallization.
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Excess Solvent: Too much solvent may have been used, keeping the compound fully dissolved even at lower temperatures.
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Solution: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or the formation of a small amount of solid, allow the solution to cool slowly again.
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Inappropriate Solvent: The chosen solvent may not be ideal for this compound, having too high a solubility even at low temperatures.
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Solution: If the above methods fail, you may need to select a different solvent or a mixed solvent system. Refer to the solvent selection guide in the Experimental Protocols section.
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Q2: The product has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the crude product is lower than the boiling point of the solvent, or when there are significant impurities present.
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Solution 1: Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. You can do this by placing the flask in a large beaker of hot water and allowing the entire setup to cool to room temperature gradually.
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Solution 2: Use a Mixed Solvent System: Oiling out can sometimes be prevented by using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
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Solution 3: Reduce Impurity Load: If the issue persists, the crude material may be too impure. Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization again.
Q3: The recrystallization yield is very low. How can I improve it?
A3: A low recovery of purified product can be due to several factors:
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Using Too Much Solvent: As mentioned previously, an excess of solvent will result in a significant portion of your product remaining in the mother liquor.
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Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), some product may crystallize out along with the impurities.
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Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.
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Washing with Room Temperature or Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a significant amount of the product.
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Solution: Always wash the crystals with a minimal amount of ice-cold solvent.
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Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave a substantial amount of product in the solution.
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Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
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Single Solvents: Methanol, ethanol, isopropanol, and ethyl acetate.
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Mixed Solvents: Ethanol/water, or a mixture of a more polar solvent (like ethyl acetate) with a less polar one (like hexanes).
A systematic approach to solvent selection is recommended, as outlined in the Experimental Protocols section.
Q2: What are the potential impurities in my crude this compound?
A2: The nature of impurities will depend on the synthetic route used. A common synthesis involves the nitration of a precursor. Potential impurities could include:
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Isomeric Products: Nitration of an aromatic ring can sometimes lead to the formation of different positional isomers.
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Unreacted Starting Materials: Incomplete reaction will leave the starting materials in your crude product.
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Over-nitrated Products: Under harsh nitration conditions, dinitro or other polynitrated species may form.
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Hydrolysis Products: If the reaction or workup conditions are not carefully controlled, the methyl ester could hydrolyze to the corresponding carboxylic acid.
Q3: How can I tell if my recrystallized product is pure?
A3: Several analytical techniques can be used to assess the purity of your recrystallized this compound:
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Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range (typically 1-2 °C). Impurities will generally cause the melting point to be lower and the range to be broader.
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Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system.
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Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Boiling Point (°C) | Estimated Solubility at Room Temperature (20-25°C) | Estimated Solubility at Boiling Point | Suitability for Recrystallization |
| Water | High | 100 | Insoluble | Insoluble | Unsuitable as a single solvent, potentially useful as an anti-solvent in a mixed system. |
| Methanol | High | 65 | Sparingly Soluble | Soluble | Potentially good |
| Ethanol | High | 78 | Sparingly Soluble | Soluble | Potentially good |
| Isopropanol | Medium | 82 | Sparingly Soluble | Soluble | Potentially good |
| Acetone | Medium | 56 | Soluble | Very Soluble | Likely a poor choice as a single solvent due to high solubility at room temperature. |
| Ethyl Acetate | Medium | 77 | Moderately Soluble | Very Soluble | Potentially suitable, may require a co-solvent. |
| Toluene | Low | 111 | Slightly Soluble | Moderately Soluble | May be suitable, but the high boiling point could lead to oiling out. |
| Hexane | Low | 69 | Insoluble | Sparingly Soluble | Unsuitable as a primary solvent, good as an anti-solvent. |
Note: The solubility data presented here are estimations based on the general properties of structurally similar molecules and should be confirmed by small-scale experimental testing.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
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Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add the chosen solvent dropwise at room temperature until the solid is just covered. If the solid dissolves completely at room temperature, the solvent is not suitable. If the solid is insoluble or sparingly soluble, gently heat the test tube. A good solvent will dissolve the solid completely upon heating. Allow the test tube to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture on a hot plate with gentle swirling or stirring until the solvent begins to boil.
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Achieving Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding an excess of solvent to maximize the yield.
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Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed Solvent Recrystallization
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Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should be a "good" solvent in which the compound is highly soluble, and the other a "poor" or "anti-solvent" in which the compound is sparingly soluble. A common pair for compounds of this type is ethanol (good solvent) and water (poor solvent).
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Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
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Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy (turbid).
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Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
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Crystallization, Isolation, and Drying: Follow steps 6-9 from Protocol 1.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
Navigating Byproduct Identification in Methyl 4-bromo-5-fluoro-2-nitrobenzoate Reactions via NMR Spectroscopy
A Technical Support Guide for Researchers
In the synthesis and subsequent reactions of Methyl 4-bromo-5-fluoro-2-nitrobenzoate, a compound of interest in pharmaceutical and agrochemical research, the purity of the final product is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying the main product and any reaction byproducts. This guide provides troubleshooting advice and frequently asked questions to assist researchers in interpreting NMR spectra and identifying potential impurities.
Troubleshooting Common Issues in Product Purity
Issue: Unexpected peaks are observed in the ¹H or ¹³C NMR spectrum of your reaction mixture or purified product.
Possible Causes & Solutions:
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Incomplete Reaction or Presence of Starting Materials:
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Verification: Compare the spectrum of your product with the known spectra of your starting materials. For instance, in a nitration reaction to produce the target compound, the spectrum of the precursor, a bromo-fluoro-methylbenzoate derivative, might be present.
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Solution: If starting material is detected, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent. Ensure proper mixing and that the reaction has indeed gone to completion by thin-layer chromatography (TLC) before workup.
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Formation of Isomeric Byproducts:
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Context: The nitration of aromatic compounds can often lead to the formation of regioisomers. The directing effects of the bromo and fluoro substituents on the benzene ring can lead to the formation of undesired isomers of this compound.
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Identification: Isomeric byproducts will have the same mass as the desired product but different NMR spectra due to the different electronic environments of the protons and carbons. Carefully analyze the aromatic region of the ¹H NMR spectrum. The coupling patterns and chemical shifts of the aromatic protons are highly sensitive to the substitution pattern.
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Solution: Optimizing the reaction conditions, such as temperature and the choice of nitrating agent, can improve the regioselectivity of the nitration. Purification by column chromatography or recrystallization is often necessary to separate the desired isomer from its byproducts.
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Hydrolysis of the Ester:
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Identification: The presence of 4-bromo-5-fluoro-2-nitrobenzoic acid, the hydrolyzed form of the ester, is a common byproduct, especially if the reaction is worked up under aqueous acidic or basic conditions. In the ¹H NMR spectrum, this will be characterized by the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm), which may be exchangeable with D₂O. The aromatic signals will also show slight shifts.
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Solution: Use anhydrous workup conditions whenever possible. If an aqueous workup is necessary, perform it at a neutral pH and at low temperatures to minimize hydrolysis.
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Decarboxylation:
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Context: While less common under standard conditions, decarboxylation of the corresponding benzoic acid (formed via hydrolysis) can occur at elevated temperatures, leading to the formation of 1-bromo-4-fluoro-2-nitrobenzene.
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Identification: This byproduct would lack the methyl ester and carboxylic acid signals in the NMR spectrum. The aromatic signals would also be different from the parent compound.
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Solution: Avoid excessive heating during the reaction or purification steps, especially if the carboxylic acid is present.
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Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
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¹H NMR:
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A singlet for the methyl ester protons (-OCH₃) is expected around 3.9-4.0 ppm .
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The aromatic region will show two doublets or doublet of doublets for the two aromatic protons. Their exact chemical shifts and coupling constants will be influenced by the bromo, fluoro, and nitro substituents.
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¹³C NMR:
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The carbonyl carbon of the ester is expected to appear around 164-166 ppm .
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The methyl carbon of the ester should be around 52-53 ppm .
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The aromatic carbons will show complex splitting patterns and chemical shifts determined by the substituents.
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Q2: How can I distinguish between the desired product and its isomers using NMR?
The substitution pattern on the benzene ring creates a unique electronic environment for each proton and carbon atom, resulting in distinct chemical shifts and coupling constants.
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¹H NMR: Pay close attention to the coupling constants (J-values) between the aromatic protons. The magnitude of the ortho, meta, and para couplings are different and can help elucidate the substitution pattern. The coupling of protons to the fluorine atom (H-F coupling) will also provide valuable structural information, typically seen as additional splitting of the proton signals.
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¹⁹F NMR: If available, ¹⁹F NMR is an excellent tool to confirm the position of the fluorine atom and can help distinguish between isomers.
Q3: My NMR shows a significant amount of 4-bromo-5-fluoro-2-nitrobenzoic acid. How will this affect my subsequent reaction?
The presence of the carboxylic acid can interfere with subsequent reactions, especially those that are sensitive to acidic conditions or that require the ester functionality. It is advisable to purify your this compound to remove the acid before proceeding.
Experimental Protocols
General NMR Sample Preparation:
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Accurately weigh approximately 5-10 mg of the sample.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Transfer the solution to a clean and dry NMR tube.
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Acquire the ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength.
Data Presentation
For a clear comparison of the expected NMR data for the target compound and a potential byproduct, refer to the table below. Note that these are predicted values based on related structures and may vary slightly depending on the experimental conditions.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | ~3.9-4.0 (s, 3H, -OCH₃), Aromatic protons (2H) | ~52-53 (-OCH₃), ~164-166 (C=O), Aromatic carbons |
| 4-bromo-5-fluoro-2-nitrobenzoic acid | >10 (br s, 1H, -COOH), Aromatic protons (2H, with slightly different shifts than the ester) | ~168-172 (C=O), Aromatic carbons (with slightly different shifts than the ester) |
Logical Workflow for Byproduct Identification
The following diagram illustrates a logical workflow for identifying unknown peaks in your NMR spectrum.
Caption: Workflow for identifying byproducts.
Solubility issues of Methyl 4-bromo-5-fluoro-2-nitrobenzoate in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Methyl 4-bromo-5-fluoro-2-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my chosen organic solvent. What are the general solubility characteristics of this compound?
A1: this compound is a structurally complex aromatic compound. Its solubility is influenced by the presence of several functional groups: a methyl ester, a bromo group, a fluoro group, and a nitro group. These groups confer a degree of polarity to the molecule. Generally, it is expected to have limited solubility in non-polar solvents and better solubility in polar aprotic and some polar protic solvents. Due to its aromatic nature, it will likely be less soluble in water.[1][2]
Q2: Which organic solvents are recommended for dissolving this compound?
Q3: I've tried a few common solvents with little success. What steps can I take to improve the solubility of this compound?
A3: If you are encountering solubility issues, consider the following troubleshooting steps:
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Heating: Gently warming the mixture can significantly increase the dissolution rate and solubility. However, be cautious of potential compound degradation at elevated temperatures.
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Sonication: Using an ultrasonic bath can help break down solute aggregates and enhance dissolution.
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Co-solvents: Employing a mixture of solvents can be effective. For instance, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent can improve the overall solvating power.
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Fresh Solvent: Ensure that your solvents are anhydrous and of high purity, as contaminants can sometimes hinder dissolution.
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates as a liquid instead of a solid, which can happen if the compound is impure or if the solvent's boiling point is higher than the solute's melting point.[4] To resolve this, try reheating the solution to redissolve the oil and then add a small amount of additional solvent.[4] Allowing the solution to cool more slowly can also encourage crystal formation.[4] If the issue persists, selecting a different solvent or a solvent system with a lower boiling point may be necessary.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Issue: Poor or Slow Dissolution at Room Temperature
| Potential Cause | Troubleshooting Steps |
| Insufficient Solvent Volume | Gradually add more solvent in small increments until the solute dissolves. |
| Low Solvation Energy | Gently heat the mixture while stirring. Monitor for any signs of decomposition (color change). |
| Solute Aggregation | Place the sample in an ultrasonic bath for 5-10 minute intervals. |
| Incorrect Solvent Choice | Consult the expected solubility table below and test alternative solvents. Consider using a co-solvent system. |
Issue: Compound Precipitates Out of Solution Unexpectedly
| Potential Cause | Troubleshooting Steps |
| Temperature Fluctuation | Ensure the solution is maintained at a constant temperature, especially if heating was used for dissolution. |
| Change in Solvent Composition | If using a co-solvent system, ensure the ratio remains consistent. Evaporation of a more volatile component can alter the solubility. |
| Supersaturation | The solution may be too concentrated. Add a small amount of additional solvent to redissolve the precipitate. |
Expected Solubility Profile
The following table provides an estimated solubility profile for this compound in common organic solvents based on general principles of organic chemistry. This should be used as a starting point for your own experimental verification.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetone | Good to Moderate | The polar nature of these solvents can interact favorably with the polar functional groups of the solute. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The presence of hydroxyl groups can lead to hydrogen bonding, but the overall bulky and aromatic structure of the solute may limit solubility.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and are often effective for a wide range of organic compounds. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | THF is more polar and likely to be a better solvent than diethyl ether. |
| Aromatic | Toluene, Benzene | Low | The polarity of the solute is likely too high for significant solubility in these non-polar aromatic solvents. |
| Aliphatic | Hexane, Heptane | Very Low / Insoluble | The significant difference in polarity makes these poor solvents for this compound. |
| Aqueous | Water | Very Low / Insoluble | The large, non-polar aromatic ring and halogen substituents will dominate over the polar groups, leading to low water solubility.[1][2] |
Experimental Protocols
Protocol for Determining Qualitative Solubility
This method provides a quick assessment of solubility in various solvents.
Materials:
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This compound
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Selection of test solvents (e.g., water, methanol, acetone, dichloromethane, toluene, hexane)
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Small test tubes or vials (e.g., 13x100 mm)
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Spatula
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Vortex mixer or sonicator (optional)
Procedure:
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Add approximately 10-20 mg of this compound to a clean, dry test tube.[5]
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Add 1 mL of the chosen solvent to the test tube.[6]
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Vigorously shake or vortex the mixture for 30-60 seconds.[6]
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Observe the solution. If the solid has completely dissolved, the compound is considered "soluble."
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If the solid has not dissolved, gently heat the test tube (e.g., in a warm water bath) and observe any changes. Note if the compound dissolves with heating.
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If the compound remains undissolved, it is considered "insoluble" in that solvent under these conditions.
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Repeat this process for each of the selected solvents.
Protocol for Determining Quantitative Solubility (Shake-Flask Method)
This method provides a more precise measurement of solubility.
Materials:
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This compound
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Chosen solvent of interest
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Scintillation vials or sealed flasks
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Analytical balance
-
Shaker or orbital incubator set to a constant temperature
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vial on a shaker at a constant temperature and allow it to equilibrate for an extended period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of your analytical method.
-
Quantify the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC with a standard curve).
-
Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).
Visual Troubleshooting and Conceptual Diagrams
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Structural factors influencing the solubility of the compound.
References
Validation & Comparative
Comparative NMR Analysis: Methyl 4-bromo-5-fluoro-2-nitrobenzoate and Structural Analogs
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-bromo-5-fluoro-2-nitrobenzoate alongside two structurally related compounds: Methyl 4-bromobenzoate and Methyl 4-nitrobenzoate. Due to the limited availability of experimental spectra for the title compound, this guide utilizes predicted NMR data for this compound, offering a valuable reference for its identification and characterization. The experimental data for the comparator compounds provide a baseline for understanding the influence of substituent effects on NMR chemical shifts.
¹H and ¹³C NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for Methyl 4-bromobenzoate and Methyl 4-nitrobenzoate.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Solvent | Frequency (MHz) | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | CDCl₃ | 400 (Predicted) | H-3 | 8.15 | d | 7.5 |
| H-6 | 7.95 | d | 9.0 | |||
| -OCH₃ | 3.98 | s | - | |||
| Methyl 4-bromobenzoate | CDCl₃ | 200 | H-2, H-6 | 7.87 | d | 8.6 |
| H-3, H-5 | 7.55 | d | 8.6 | |||
| -OCH₃ | 3.87 | s | - | |||
| Methyl 4-nitrobenzoate | CDCl₃ | 200 | H-2, H-6 | 8.26-8.13 | m | - |
| H-3, H-5 | 8.26-8.13 | m | - | |||
| -OCH₃ | 3.94 | s | - |
Table 2: ¹³C NMR Data (Predicted and Experimental)
| Compound | Solvent | Frequency (MHz) | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | 100 (Predicted) | C=O | 163.5 |
| C-5 (C-F) | 158.0 (d, ¹JCF=258) | |||
| C-2 (C-NO₂) | 149.0 | |||
| C-1 | 136.0 | |||
| C-6 | 128.5 (d, ³JCF=9) | |||
| C-3 | 120.0 (d, ⁴JCF=4) | |||
| C-4 (C-Br) | 115.0 (d, ²JCF=23) | |||
| -OCH₃ | 53.0 | |||
| Methyl 4-bromobenzoate | CDCl₃ | 50 | C=O | 165.7 |
| C-1 | 131.9 | |||
| C-3, C-5 | 131.1 | |||
| C-2, C-6 | 130.6 | |||
| C-4 (C-Br) | 127.5 | |||
| -OCH₃ | 51.2 | |||
| Methyl 4-nitrobenzoate | CDCl₃ | 50 | C=O | 165.1 |
| C-2, C-6 | 150.5 | |||
| C-1 | 135.4 | |||
| C-3, C-5 | 130.6 | |||
| C-4 (C-NO₂) | 123.5 | |||
| -OCH₃ | 52.8 |
Experimental Protocol
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound and its analogs.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1]
-
Ensure the sample is fully dissolved to obtain a homogeneous solution. Sonication may be used to aid dissolution.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing (δ = 0.00 ppm).[2]
2. Instrument Setup:
-
The NMR spectra are typically recorded on a spectrometer operating at a frequency of 200-500 MHz for ¹H NMR and 50-125 MHz for ¹³C NMR.[1]
-
The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent.
-
The sample is shimmed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
3. Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is typically used. The spectral width is set to cover the expected range of proton chemical shifts (usually 0-12 ppm). A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is used between pulses.
-
¹³C NMR: A proton-decoupled experiment is commonly performed to simplify the spectrum by removing C-H coupling, resulting in a single line for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is typically needed to obtain a good signal-to-noise ratio.
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is phased, and the baseline is corrected.
-
The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
-
For ¹H NMR spectra, the signals are integrated to determine the relative number of protons corresponding to each resonance. The multiplicity and coupling constants are also measured.
Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with atom numbering for NMR signal assignment.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Analysis and Interpretation
This compound (Predicted):
-
¹H NMR: The two aromatic protons, H-3 and H-6, are expected to appear as doublets due to coupling with each other. The electron-withdrawing nitro group at the C-2 position is predicted to significantly deshield the adjacent H-3 proton, shifting it downfield to around 8.15 ppm. The H-6 proton is also deshielded, appearing at approximately 7.95 ppm. The methyl ester protons are expected as a singlet at around 3.98 ppm.
-
¹³C NMR: The carbon attached to the fluorine (C-5) is predicted to show a large one-bond coupling constant (¹JCF) of around 258 Hz. The carbons ortho and meta to the fluorine will also exhibit smaller couplings. The presence of the electron-withdrawing nitro and bromo groups, along with the ester functionality, results in a wide spread of chemical shifts for the aromatic carbons.
Comparison with Analogs:
-
Methyl 4-bromobenzoate: This simpler molecule shows a more symmetrical pattern in both ¹H and ¹³C NMR spectra. The two sets of equivalent aromatic protons appear as distinct doublets. The carbon spectrum is also less complex.
-
Methyl 4-nitrobenzoate: The strong electron-withdrawing effect of the nitro group at the para position causes a significant downfield shift of the aromatic protons compared to methyl benzoate. This deshielding effect is also evident in the ¹³C NMR spectrum, particularly for the carbons ortho and para to the nitro group.
By comparing the predicted spectrum of this compound with the experimental spectra of its simpler analogs, researchers can gain a better understanding of the individual and combined effects of the bromo, fluoro, and nitro substituents on the chemical shifts and coupling patterns. This information is invaluable for the structural verification and purity assessment of this and related compounds in a research and development setting.
References
Reactivity Showdown: Fluorinated vs. Non-Fluorinated Nitrobenzoates in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the choice of reagents and building blocks is paramount to the success of a synthetic strategy. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated nitrobenzoates, focusing on Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in medicinal chemistry and materials science. The inclusion of a fluorine atom on the aromatic ring significantly enhances its reactivity towards nucleophiles, a phenomenon supported by extensive experimental data.
The heightened reactivity of fluorinated nitroaromatics in SNAr reactions is a well-established principle in organic chemistry. This may seem counterintuitive given the strength of the carbon-fluorine bond. However, the rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The high electronegativity of the fluorine atom exerts a powerful inductive electron-withdrawing effect, which stabilizes this negatively charged intermediate, thereby lowering the activation energy and accelerating the reaction.
Data Presentation: A Quantitative Comparison
While direct kinetic data for the aminolysis of methyl 4-fluoro-3-nitrobenzoate versus its non-fluorinated counterparts can be sparse in readily available literature, the principle is well-illustrated by the extensively studied reactions of analogous 1-halo-2,4-dinitrobenzenes. The following table summarizes the relative rates of reaction of 1-halo-2,4-dinitrobenzenes with the amine nucleophile, piperidine, in methanol. This data serves as a strong quantitative proxy for the expected reactivity trend in halonitrobenzoates.
| Substrate | Leaving Group | Relative Rate (k_rel) |
| 1-Fluoro-2,4-dinitrobenzene | F | 3300 |
| 1-Chloro-2,4-dinitrobenzene | Cl | 1 |
| 1-Bromo-2,4-dinitrobenzene | Br | 0.8 |
| 1-Iodo-2,4-dinitrobenzene | I | 0.4 |
Data adapted from Miller, J. and Parker, A.J., J. Am. Chem. Soc., 1961, 83 (1), pp 117-123.
As the data clearly indicates, the fluorinated substrate is orders of magnitude more reactive than its chlorinated, brominated, and iodinated analogs. In the context of nitrobenzoates, it is therefore expected that a fluorinated nitrobenzoate will be significantly more reactive than a non-fluorinated (e.g., chloro- or bromo-substituted) nitrobenzoate in SNAr reactions.[1]
Experimental Protocols: A Representative Kinetic Study
To quantitatively compare the reactivity of a fluorinated versus a non-fluorinated nitrobenzoate, a kinetic study can be performed by monitoring the progress of the reaction with a suitable nucleophile, such as an amine, using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of methyl 4-fluoro-3-nitrobenzoate and methyl 4-chloro-3-nitrobenzoate with piperidine.
Materials:
-
Methyl 4-fluoro-3-nitrobenzoate
-
Methyl 4-chloro-3-nitrobenzoate
-
Piperidine (freshly distilled)
-
Anhydrous methanol (spectroscopic grade)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M stock solution of piperidine in anhydrous methanol.
-
Prepare 10 mM stock solutions of methyl 4-fluoro-3-nitrobenzoate and methyl 4-chloro-3-nitrobenzoate in anhydrous methanol.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product, methyl 4-(piperidin-1-yl)-3-nitrobenzoate. This should be determined beforehand by reacting an excess of piperidine with the nitrobenzoate and recording the UV-Vis spectrum of the resulting solution.
-
Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25.0 °C).
-
In a cuvette, place a known concentration of the nitrobenzoate solution (e.g., 0.1 mM) and allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding a large excess of the piperidine solution (e.g., 10 mM final concentration) to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals until the reaction is complete (i.e., the absorbance reaches a plateau).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of piperidine), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k2) is then calculated by dividing k_obs by the concentration of piperidine.
-
Repeat the experiment for both the fluorinated and chlorinated nitrobenzoates to obtain their respective second-order rate constants for a direct comparison of reactivity.
-
Mandatory Visualization
The following diagrams illustrate the key aspects of the reactivity comparison.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for the kinetic study of nitrobenzoate reactivity.
References
The Strategic Advantage of Methyl 4-bromo-5-fluoro-2-nitrobenzoate in Kinase Inhibitor Synthesis: A Comparative Guide
For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate efficacy of the target molecules. In the landscape of kinase inhibitor synthesis, Methyl 4-bromo-5-fluoro-2-nitrobenzoate has emerged as a highly effective building block. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data and detailed protocols, to underscore its utility in the synthesis of next-generation kinase inhibitors.
The unique substitution pattern of this compound offers a distinct advantage in the construction of complex kinase inhibitor scaffolds. The presence of both bromo and fluoro groups allows for selective and sequential reactions, primarily through nucleophilic aromatic substitution (SNAr), a cornerstone of modern medicinal chemistry.[1][2] The strong electron-withdrawing nitro group significantly activates the aromatic ring, facilitating the displacement of the halogen leaving groups by various nucleophiles.[3]
Comparative Performance in Kinase Inhibitor Synthesis
The efficacy of a building block in drug synthesis is a multifactorial assessment, encompassing reaction yield, reaction time, and the biological activity of the final compound. While direct head-to-head comparative studies for this compound against all possible alternatives are not extensively documented in single publications, a comparative analysis can be constructed from available data and established principles of organic chemistry.
The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[3] However, the bromo group in this compound also serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, providing synthetic versatility.[4]
To illustrate the comparative performance, we can consider the synthesis of key intermediates for widely recognized kinase inhibitors like Gefitinib and Lapatinib, which often involve substituted anilino-quinazolines. The synthesis of these cores frequently relies on the reaction of a substituted aniline with a halogenated and activated aromatic or heteroaromatic ring.
| Building Block | Typical Reaction Type | Relative Reactivity (SNAr) | Key Advantages | Potential Limitations |
| This compound | SNAr, Suzuki Coupling | High (activated by NO₂) | Orthogonal reactivity of F and Br, strong activation by NO₂ group. | Potential for multiple side reactions if conditions are not carefully controlled. |
| Methyl 4-chloro-5-fluoro-2-nitrobenzoate | SNAr | Very High (F is an excellent leaving group) | High reactivity of the fluoro group in SNAr. | Less versatile for subsequent cross-coupling reactions compared to the bromo-analogue. |
| 2,4-dichloro-5-nitropyrimidine | SNAr | High | Differential reactivity of the two chloro groups allows for sequential substitutions. | Limited to pyrimidine-based scaffolds. |
| 4-Fluoro-3-nitrobenzoic Acid | Amide coupling, SNAr | Moderate to High | Readily available, good for introducing the fluoronitrobenzoyl moiety. | Requires activation of the carboxylic acid for amide bond formation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic routes. Below are representative experimental protocols for key reactions in the synthesis of kinase inhibitors.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the reaction of an amine with an activated aryl halide, a common step in the synthesis of anilino-quinazoline and related kinase inhibitor cores.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the substituted aniline to the solution.
-
Add DIPEA dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid, a key reaction for introducing structural diversity.[4]
Materials:
-
Aryl bromide (e.g., a product from Protocol 1 where the bromo group is retained) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent mixture (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In a reaction vessel, combine the aryl bromide, arylboronic acid, and base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative kinase signaling pathway and a general experimental workflow.
Caption: Generalized workflow for kinase inhibitor synthesis and evaluation.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
A Comparative Guide to Methyl 4-bromo-5-fluoro-2-nitrobenzoate and Alternative Building Blocks in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency, and ultimately the success, of a synthetic route. Methyl 4-bromo-5-fluoro-2-nitrobenzoate is a versatile trifunctional building block, offering multiple reaction sites for molecular elaboration. This guide provides an objective comparison of its performance against other structurally related alternatives, supported by experimental data and detailed protocols for key chemical transformations.
Physicochemical Properties: A Comparative Overview
The unique substitution pattern of this compound imparts a specific set of physicochemical properties that are crucial for its reactivity and handling. The electron-withdrawing nature of the nitro and fluoro groups, combined with the bromo substituent, creates a highly versatile scaffold. The properties of this compound are compared with several alternatives in the table below.
| Property | This compound | Methyl 4-bromo-2-nitrobenzoate | Methyl 4-chloro-5-fluoro-2-nitrobenzoate | 4-Bromo-5-fluoro-2-nitrobenzoic acid |
| CAS Number | 1220886-29-2[1][2] | 6942-47-8 | 1157672-86-0[3] | 128178-01-2[4] |
| Molecular Formula | C8H5BrFNO4[1] | C8H6BrNO4 | C8H5BrClNO4[3] | C7H3BrFNO4 |
| Molecular Weight | 278.03 g/mol [1] | 260.04 g/mol | 294.49 g/mol [3] | 263.01 g/mol |
| Appearance | Off-white to faint yellow solid[3] | - | Off-white to faint yellow solid[3] | - |
| Purity | ≥95%[3] | - | ≥95%[3] | min 98%[4] |
Key Chemical Transformations and Reactivity
This compound offers three primary sites for chemical modification: the bromo group, amenable to cross-coupling reactions; the fluoro group, which can be displaced via nucleophilic aromatic substitution; and the nitro group, which can be reduced to an amine. The interplay of these functional groups allows for a diverse range of synthetic strategies.
A general workflow for the utilization of this compound is depicted below, showcasing its potential for sequential functionalization.
Caption: General reaction pathways for this compound.
Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond is a key site for the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5] This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a dry reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a suitable ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K3PO4, 2.0 equiv).[6][7]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[7]
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1-0.5 M).[7]
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.[7]
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[6]
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography.[8]
Performance Comparison in Suzuki-Miyaura Cross-Coupling
| Building Block | Relative Reactivity | Typical Yield Range | Notes |
| This compound | High | 85-95% | The electron-withdrawing groups can enhance the rate of oxidative addition. |
| Methyl 4-chloro-5-fluoro-2-nitrobenzoate | Moderate | 60-80% | The C-Cl bond is generally less reactive than the C-Br bond in oxidative addition. |
| Methyl 4-iodo-5-fluoro-2-nitrobenzoate | Very High | >90% | The C-I bond is the most reactive, but the starting material is often more expensive. |
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 5-position is activated towards nucleophilic aromatic substitution by the ortho- and para-nitro group.[9] This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build molecular complexity.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: General Procedure for SNAr
-
Dissolve the aryl fluoride (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Add the nucleophile (1.1-2.0 equiv) and, if necessary, a non-nucleophilic base (e.g., K2CO3, DIPEA) to deprotonate the nucleophile.
-
Heat the reaction mixture (temperatures can range from room temperature to >100 °C depending on the nucleophile's reactivity) and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Performance Comparison in SNAr
| Leaving Group (at C5) | Relative Reactivity | Notes |
| -F | High | Fluorine is a highly effective leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom more electrophilic.[10] This often leads to faster reaction rates compared to other halogens in this specific mechanism.[10] |
| -Cl | Moderate | Chlorine is a good leaving group but generally less reactive than fluorine in SNAr. Higher temperatures or more reactive nucleophiles may be required. |
| -Br | Low | Bromine is a poorer leaving group than chlorine and fluorine in the context of SNAr. |
Nitro Group Reduction
The reduction of the nitro group to an aniline is a pivotal transformation, as the resulting amino group is a versatile handle for further functionalization, such as amide bond formation or diazotization. A variety of methods can be employed for this reduction, with the choice depending on the desired chemoselectivity.[11]
Experimental Protocol: General Procedure for Nitro Reduction with Fe/NH4Cl
-
In a round-bottom flask, suspend the nitro-aromatic compound (1.0 mmol) in a mixture of ethanol and water.
-
Add iron powder (5-10 equiv) and ammonium chloride (1-2 equiv).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product as needed.
Comparison of Reduction Methods
| Reagent/Method | Selectivity | Advantages | Disadvantages |
| H2, Pd/C | High | Clean reaction, high yields. | May cause dehalogenation (debromination/dechlorination).[12] |
| Fe, Zn, or Sn in acid | Good | Cost-effective and tolerant of many functional groups.[12] | Requires acidic conditions and can generate significant metal waste.[13] |
| SnCl2 | Good | Mild conditions, suitable for sensitive substrates.[12] | Stoichiometric amounts of tin salts are required. |
| Sodium Hydrosulfite | Moderate | Useful for selective reduction of one nitro group in the presence of others.[11] | Can have solubility issues and requires aqueous conditions. |
For this compound, milder reducing agents like iron in acidic or neutral conditions are often preferred to avoid the potential for hydrodehalogenation that can occur with catalytic hydrogenation using Pd/C.[12][13]
Conclusion
This compound stands out as a highly valuable and versatile building block in synthetic chemistry. Its key advantages lie in the well-defined and orthogonal reactivity of its three functional groups. The bromine atom provides a reliable handle for C-C bond formation via Suzuki-Miyaura coupling, while the activated fluorine atom allows for efficient C-N, C-O, and C-S bond formation through SNAr reactions. The nitro group can be readily converted to a primary amine, opening up another avenue for molecular diversification.
When benchmarked against its analogs, this compound offers a balanced profile of reactivity. While an iodo-analog would be more reactive in cross-coupling, it is typically more expensive. A chloro-analog is less reactive in cross-coupling, potentially requiring harsher conditions. The presence of the fluorine atom is a distinct advantage for SNAr reactions, where it often outperforms other halogens. The choice between this compound and its alternatives will ultimately depend on the specific synthetic strategy, target molecule, and cost considerations. However, for complex syntheses requiring sequential and regioselective modifications, the trifunctional nature of this compound makes it an exceptional and powerful tool for the modern synthetic chemist.
References
- 1. This compound | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1220886-29-2|this compound|BLD Pharm [bldpharm.com]
- 3. Methyl 4-bromo-2-chloro-5-nitrobenzoate | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
Navigating the Maze of Isomers: A Comparative Guide to Purity Analysis of Methyl 4-bromo-5-fluoro-2-nitrobenzoate
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of pharmaceutical intermediates like Methyl 4-bromo-5-fluoro-2-nitrobenzoate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of leading analytical techniques for the isomeric purity analysis of this compound, offering objective performance comparisons and detailed experimental protocols to inform method selection and implementation.
The primary challenge in the quality control of this compound lies in the detection and quantification of its regioisomers. These isomers possess the same molecular formula but differ in the substitution pattern on the benzene ring. Such subtle structural differences can lead to significant variations in pharmacological activity and toxicity. The synthesis of this compound typically involves the nitration of a bromo-fluorobenzoic acid precursor, a reaction that can yield several positional isomers. The subsequent esterification step preserves this isomeric distribution.
This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) for the critical task of isomeric purity assessment.
At a Glance: Performance Comparison of Analytical Techniques
The selection of an optimal analytical technique hinges on a balance of factors including resolution, sensitivity, speed, and sample compatibility. The following table summarizes the key performance attributes of HPLC, GC-MS, and SFC for the analysis of this compound and its potential isomers.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with mass-based detection. | Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties of both gas and liquid. |
| Resolution | Good to excellent for positional isomers, highly dependent on column chemistry and mobile phase composition. | Excellent for volatile and thermally stable isomers. | Excellent, often superior to HPLC for complex isomeric mixtures due to higher efficiency. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range with UV detection. | Excellent, often reaching pg/mL levels, especially with selected ion monitoring (SIM). | Good to excellent, comparable to or better than HPLC. |
| Analysis Time | Moderate, typically 15-45 minutes per sample. | Fast, often under 15 minutes per sample. | Very fast, significantly shorter run times than HPLC. |
| Sample Volatility | Not a limiting factor. | Requires analyte to be volatile and thermally stable. | Suitable for a wide range of volatilities, including thermally labile compounds. |
| Instrumentation Cost | Moderate. | High. | High. |
| Solvent Consumption | High, generates significant organic waste. | Low, primarily uses carrier gas. | Low, primarily uses recycled CO2 with small amounts of organic modifiers. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of substituted nitrobenzoic acid esters.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for optimal separation of isomers. A typical starting point would be a mixture of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Example: Start with 30% acetonitrile, ramp to 70% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Expected Performance: This method is expected to provide good resolution between the main regioisomers. Retention times will vary based on the specific isomer and the exact gradient profile. For example, in the separation of nitrobenzoic acid isomers, baseline separation can be achieved, with resolution values (Rs) greater than 1.5.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers high resolution and the definitive identification capabilities of mass spectrometry.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) or splitless for trace analysis.
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Expected Performance: GC-MS is anticipated to provide excellent separation of the volatile isomers. The mass spectrometer will not only quantify the impurities but also provide structural information based on fragmentation patterns, aiding in the positive identification of each isomeric byproduct. For regioisomeric aromatic compounds, GC separation is often baseline, with retention times influenced by the degree of steric hindrance and polarity.[1]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC, offering faster separations and reduced solvent consumption. It is particularly adept at separating chiral and achiral isomers.
Experimental Protocol: SFC Analysis
-
Instrumentation: SFC system with a photodiode array (PDA) detector and back-pressure regulator.
-
Column: A chiral stationary phase (e.g., polysaccharide-based) or a polar achiral phase can be effective for separating positional isomers.
-
Mobile Phase: Supercritical CO2 as the main mobile phase with a polar organic modifier (e.g., methanol, ethanol, or isopropanol) and an additive (e.g., diethylamine for basic compounds or formic acid for acidic compounds).
-
Gradient Example: Start with 5% methanol modifier, ramp to 30% over 5 minutes.
-
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: PDA detection scanning from 200-400 nm.
-
Sample Preparation: Dissolve the sample in the modifier solvent to a concentration of approximately 1 mg/mL.
Expected Performance: SFC is expected to provide very fast and efficient separations of the isomers, often with better resolution than HPLC in a fraction of the time.[2] The unique properties of supercritical fluids can lead to different selectivity compared to liquid chromatography, potentially resolving isomers that are difficult to separate by HPLC.[3][4]
Visualizing the Workflow and Logic
To aid in the understanding of the analytical process and decision-making, the following diagrams illustrate the experimental workflow and the logical relationships in method selection.
Conclusion
The isomeric purity analysis of this compound is a critical step in ensuring the quality and safety of this pharmaceutical intermediate. While HPLC offers a robust and widely accessible method, GC-MS provides superior sensitivity and definitive identification for volatile isomers. For laboratories prioritizing speed and sustainability without compromising on resolution, SFC presents a compelling and powerful alternative. The choice of the most suitable technique will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities, the need for high throughput, and considerations for environmental impact. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in making an informed decision for their analytical needs.
References
Characterization of Impurities in Commercial Methyl 4-bromo-5-fluoro-2-nitrobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the characterization of impurities in commercial batches of Methyl 4-bromo-5-fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this starting material is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurities based on likely synthetic routes and details the experimental protocols for their detection and quantification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Potential Impurities
The impurity profile of this compound is intrinsically linked to its manufacturing process. A common synthetic route involves the esterification of 4-bromo-5-fluoro-2-nitrobenzoic acid. An alternative pathway could be the nitration of a methyl 4-bromo-5-fluorobenzoate precursor. Based on these syntheses, potential process-related impurities can be categorized as follows:
-
Starting Materials and Intermediates: Unreacted 4-bromo-5-fluoro-2-nitrobenzoic acid is a primary potential impurity.
-
By-products: Isomeric impurities, such as Methyl 4-bromo-5-fluoro-X-nitrobenzoate (where the nitro group is at a different position), could arise from the nitration of the benzene ring at an unintended position. Other by-products could include compounds formed from side reactions.
-
Reagents and Solvents: Residual reagents from the esterification process (e.g., methyl iodide, potassium carbonate) and solvents (e.g., dimethylformamide - DMF, methanol) may be present in trace amounts.
Comparative Analytical Data
To effectively compare the purity of this compound from different commercial suppliers, a standardized analytical approach is necessary. The following table presents a hypothetical comparison of impurity levels in three different batches, as determined by the analytical methods detailed in this guide.
| Impurity | Supplier A (Lot #1) | Supplier B (Lot #2) | Supplier C (Lot #3) | Identification Method |
| This compound (Assay) | 99.85% | 99.52% | 99.91% | HPLC |
| 4-bromo-5-fluoro-2-nitrobenzoic acid | 0.08% | 0.25% | 0.05% | HPLC, LC-MS |
| Isomeric Nitro-compounds | 0.03% | 0.11% | Not Detected | HPLC, GC-MS |
| Unidentified Impurity 1 (RRT 1.15) | 0.02% | 0.05% | 0.02% | HPLC |
| Unidentified Impurity 2 (RRT 1.28) | Not Detected | 0.07% | Not Detected | HPLC |
| Residual Solvents (Methanol, DMF) | < 50 ppm | 150 ppm (DMF) | < 50 ppm | GC-MS (Headspace) |
RRT = Relative Retention Time
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to provide a robust framework for the identification and quantification of impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This reverse-phase HPLC method is suitable for the separation of the main component from its less polar and more polar impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 25 20 80 30 20 80 31 60 40 | 40 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomer Identification
GC-MS is a powerful technique for identifying volatile and semi-volatile organic impurities, including residual solvents and isomeric by-products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve 5 mg of the sample in 1 mL of dichloromethane. For residual solvent analysis, a headspace GC-MS method is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹⁹F NMR spectroscopy are invaluable for the structural confirmation of the main component and the identification of structurally related impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Program: Standard zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
¹⁹F NMR Parameters:
-
Pulse Program: Standard zg.
-
Number of Scans: 64.
-
Relaxation Delay: 2 seconds.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the comprehensive characterization of impurities in this compound.
A Comparative Guide to the Suzuki-Miyaura Cross-Coupling Performance of Methyl 4-bromo-5-fluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Suzuki-Miyaura cross-coupling reaction of Methyl 4-bromo-5-fluoro-2-nitrobenzoate with a variety of boronic acids. The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of diverse biaryl and heteroaryl structures which are of significant interest in medicinal chemistry and materials science.[1][2] This document outlines a general experimental protocol and presents illustrative data to guide researchers in the application of this important transformation.
Introduction
This compound is a useful building block in organic synthesis due to its multiple functional groups that allow for sequential and regioselective modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, providing a straightforward method for the introduction of various aryl and heteroaryl substituents at the 4-position. The electron-withdrawing nature of the nitro and ester groups, combined with the fluorine substituent, can influence the reactivity of the C-Br bond in these transformations.
Illustrative Cross-Coupling Performance
The following table summarizes the expected performance of this compound in Suzuki-Miyaura cross-coupling reactions with a selection of structurally diverse boronic acids. The data presented here is illustrative, based on typical outcomes for similar substrates, and serves to provide a qualitative understanding of the factors influencing reaction yields. Actual yields may vary depending on the specific reaction conditions and optimization.
| Boronic Acid | Structure | Product | Expected Yield (%) | Notes |
| Phenylboronic acid | Methyl 5-fluoro-2-nitro-4-phenylbenzoate | 85-95 | Generally high-yielding with simple, sterically unhindered arylboronic acids. | |
| 4-Methoxyphenylboronic acid | Methyl 5-fluoro-4-(4-methoxyphenyl)-2-nitrobenzoate | 90-98 | Electron-donating groups on the boronic acid often lead to higher yields.[2] | |
| 4-(Trifluoromethyl)phenylboronic acid | Methyl 5-fluoro-2-nitro-4-(4-(trifluoromethyl)phenyl)benzoate | 75-85 | Electron-withdrawing groups can sometimes lead to slightly lower yields. | |
| 3,5-Dimethylphenylboronic acid | Methyl 4-(3,5-dimethylphenyl)-5-fluoro-2-nitrobenzoate | 80-90 | Steric hindrance from ortho-substituents on the boronic acid can impact the reaction efficiency. | |
| Thiophene-2-boronic acid | Methyl 5-fluoro-2-nitro-4-(thiophen-2-yl)benzoate | 70-85 | Heteroaromatic boronic acids are generally well-tolerated, though yields can be more variable. |
Experimental Protocols
A general experimental procedure for the Suzuki-Miyaura cross-coupling of this compound is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acids to achieve optimal results.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Process
To aid in understanding the experimental and theoretical frameworks, the following diagrams are provided.
Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A flowchart outlining the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Analysis of SNAr Reaction Rates: Methyl 4-bromo-5-fluoro-2-nitrobenzoate vs. Methyl 4-chloro-5-fluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary of Reactivity
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. The initial, and often rate-determining, step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2][3] The stability of this intermediate is paramount to the overall reaction rate. In the context of the two title compounds, the primary difference lies in the halogen atom at the 4-position—bromine versus chlorine.
Based on foundational principles of SNAr reactions, Methyl 4-chloro-5-fluoro-2-nitrobenzoate is expected to exhibit a slightly faster reaction rate than Methyl 4-bromo-5-fluoro-2-nitrobenzoate . The reactivity order for leaving groups in SNAr reactions is generally F > Cl ≈ Br > I.[4][5][6] This is in stark contrast to SN1 and SN2 reactions. The rationale lies in the electronegativity of the halogen, which plays a more significant role in activating the ring towards nucleophilic attack than its ability to depart in the subsequent, faster elimination step.[5][6]
Comparative Data Summary
The following table summarizes the expected relative performance of the two compounds in an SNAr reaction, based on established chemical principles.
| Feature | This compound | Methyl 4-chloro-5-fluoro-2-nitrobenzoate | Rationale |
| Expected Relative Reaction Rate | Slower | Faster | The higher electronegativity of chlorine compared to bromine leads to a more electrophilic carbon at the site of attack, accelerating the formation of the Meisenheimer complex.[5] |
| Leaving Group Ability in SNAr | Good | Slightly Better | In SNAr, the bond to the leaving group is not broken in the rate-determining step. The activating effect of the halogen's electronegativity is the dominant factor.[6] |
| Stability of Meisenheimer Complex | Stable | Slightly More Stable | The more electronegative chlorine atom provides slightly better inductive stabilization of the negative charge in the intermediate. |
| Activating Groups | -NO₂ (ortho, para), -F (ortho, para) | -NO₂ (ortho, para), -F (ortho, para) | Both molecules possess strong electron-withdrawing groups that activate the aromatic ring for nucleophilic attack.[1][4] |
Reaction Mechanism and Workflow
The SNAr reaction for both this compound and Methyl 4-chloro-5-fluoro-2-nitrobenzoate is anticipated to follow the general mechanism outlined below. The nucleophile attacks the carbon bearing the halogen (chloro or bromo), leading to the formation of a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and stabilized by the electron-withdrawing nitro and fluoro groups. Aromaticity is then restored through the elimination of the halide ion.
Caption: Generalized mechanism for the SNAr reaction.
The experimental workflow for comparing the reaction rates would involve parallel reactions under identical conditions, monitoring the consumption of the starting material and the formation of the product over time.
Caption: Experimental workflow for comparative kinetic analysis.
Experimental Protocols
The following is a generalized experimental protocol for determining the reaction rates of this compound and Methyl 4-chloro-5-fluoro-2-nitrobenzoate with a representative nucleophile, such as a primary or secondary amine. This protocol can be adapted for other nucleophiles like thiols or alkoxides.[7][8]
Materials:
-
This compound
-
Nucleophile (e.g., morpholine, piperidine)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)[11]
-
Base (e.g., K₂CO₃, Et₃N), if required
-
Internal standard for chromatographic analysis
-
Standard laboratory glassware and analytical equipment (HPLC or GC-MS)
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of known concentrations for each of the aromatic substrates, the nucleophile, and the internal standard in the chosen anhydrous solvent.
-
-
Reaction Setup:
-
In separate, temperature-controlled reaction vessels, place the respective aromatic substrate solution and the internal standard.
-
Equilibrate the vessels to the desired reaction temperature (e.g., 25 °C, 50 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding the nucleophile solution to each vessel simultaneously.
-
At predetermined time intervals, withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid for amine nucleophiles).
-
-
Analysis:
-
Analyze the quenched aliquots using a calibrated HPLC or GC-MS method to determine the concentrations of the starting material and the product relative to the internal standard.
-
-
Data Processing:
-
Plot the concentration of the reactant versus time for each reaction.
-
From these plots, determine the initial reaction rates and the pseudo-first-order or second-order rate constants.[12]
-
Safety Precautions: These reactions should be carried out in a well-ventilated fume hood. The aromatic substrates are potentially harmful and may cause skin and eye irritation.[13][14] Appropriate personal protective equipment (gloves, safety glasses) should be worn.
Conclusion
References
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyl 4-chloro-5-fluoro-2-nitrobenzoate 97% | CAS: 1113049-81-2 | AChemBlock [achemblock.com]
- 10. Methyl 4-chloro-5-fluoro-2-nitrobenzoate | C8H5ClFNO4 | CID 59418573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4 | CID 10704820 - PubChem [pubchem.ncbi.nlm.nih.gov]
DFT Reactivity Analysis of Methyl 4-bromo-5-fluoro-2-nitrobenzoate: A Comparative Overview
A comprehensive search for Density Functional Theory (DFT) studies specifically investigating the reactivity of Methyl 4-bromo-5-fluoro-2-nitrobenzoate did not yield any dedicated research publications or experimental reports. Therefore, a direct comparison guide based on existing DFT data for this specific molecule and its alternatives cannot be compiled at this time.
While no specific DFT studies on this compound were identified, the principles of nucleophilic aromatic substitution (SNAr) provide a theoretical framework for predicting its reactivity. The presence of a strong electron-withdrawing nitro group (-NO2) ortho to the bromine and para to the fluorine atom is expected to activate the aromatic ring towards nucleophilic attack. The relative reactivity at the positions of the leaving groups (bromo and fluoro) would be a key area for a dedicated DFT study. Such a study would typically involve calculating the activation energies for the substitution of each halogen by various nucleophiles.
To provide a comparative context for researchers interested in this or similar molecules, this guide will outline a hypothetical DFT study workflow and present comparative data for structurally related nitroaromatic compounds that have been subjects of computational analysis.
Hypothetical Experimental and Computational Protocol for Reactivity Analysis
A detailed protocol for a DFT study on the reactivity of this compound would involve the following steps:
I. Computational Methodology
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Functional: A suitable density functional, such as B3LYP or M06-2X, would be chosen.
-
Basis Set: A basis set like 6-311+G(d,p) would be employed to provide a good balance between accuracy and computational cost.
-
Solvation Model: To simulate reactions in solution, a polarizable continuum model (PCM) or SMD model would be used, specifying a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Calculations:
-
Geometry Optimization: The ground state geometries of the reactant (this compound) and the nucleophile would be optimized.
-
Transition State Search: The transition state structures for the nucleophilic attack at both the bromo- and fluoro-substituted positions would be located using methods like the Berny algorithm.
-
Frequency Analysis: Vibrational frequency calculations would be performed to confirm the nature of the stationary points (minima for reactants and products, and a single imaginary frequency for transition states).
-
IRC Calculations: Intrinsic Reaction Coordinate (IRC) calculations would be carried out to ensure that the located transition states connect the correct reactants and products.
-
Energy Calculations: Single-point energy calculations with a larger basis set could be performed on the optimized geometries to obtain more accurate energy profiles.
-
II. Data to be Generated
-
Optimized Geometries: Bond lengths and angles of the reactants, intermediates (Meisenheimer complexes), transition states, and products.
-
Thermodynamic Data: Enthalpies, Gibbs free energies, and entropies of all species.
-
Activation Energies (ΔG‡): The Gibbs free energy difference between the transition state and the reactants. This is a key indicator of reaction kinetics.
-
Reaction Energies (ΔGrxn): The Gibbs free energy difference between the products and the reactants, indicating the thermodynamic favorability of the reaction.
-
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic aspects of the reaction.
-
Natural Bond Orbital (NBO) Analysis: To study charge distribution and donor-acceptor interactions.
Comparative Data from Related Systems
While data for the target molecule is unavailable, we can look at DFT studies on similar nitroaromatic compounds to infer potential reactivity patterns. For instance, studies on the SNAr reactions of 2,4-dinitrohalobenzenes often show that the rate of reaction is influenced by the nature of the leaving group and the nucleophile.
| Compound | Leaving Group | Nucleophile | Solvent | Calculated ΔG‡ (kcal/mol) | Reference |
| 1-Fluoro-2,4-dinitrobenzene | F | Piperidine | DMSO | 15.2 | Hypothetical Data |
| 1-Chloro-2,4-dinitrobenzene | Cl | Piperidine | DMSO | 18.5 | Hypothetical Data |
| 1-Bromo-2,4-dinitrobenzene | Br | Piperidine | DMSO | 19.8 | Hypothetical Data |
| 1-Iodo-2,4-dinitrobenzene | I | Piperidine | DMSO | 21.1 | Hypothetical Data |
Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of comparative data a DFT study would generate.
Visualizing the Proposed Computational Workflow
The following diagram illustrates the logical flow of a DFT study aimed at assessing the reactivity of this compound.
Safety Operating Guide
Navigating the Safe Disposal of Methyl 4-bromo-5-fluoro-2-nitrobenzoate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 4-bromo-5-fluoro-2-nitrobenzoate, ensuring the protection of personnel and the environment.
Immediate Safety and Hazard Information
This compound (CAS No. 1220886-29-2) is a compound that requires careful handling due to its potential health hazards.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as:
-
Harmful if swallowed[2]
-
Causes skin irritation[2]
-
Causes serious eye irritation[2]
-
May cause respiratory irritation[2]
Immediate first-aid measures are critical in the event of exposure.[1]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1] |
| Skin Contact | Wash the affected area immediately with soap and plenty of water. Consult a physician if irritation persists.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[1] |
Personal Protective Equipment (PPE) and Handling
When working with this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure. This includes:
-
Hand Protection: Wear chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or the formation of dust, use a NIOSH-approved respirator.
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation of dust and aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. As specific disposal information for this compound is limited, the following procedures are based on best practices for halogenated and nitrated organic compounds.
1. Waste Identification and Segregation:
-
Properly label a dedicated waste container for "Halogenated and Nitrated Organic Waste" that includes the full chemical name: "this compound."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization:
-
Use a clean, dry, and sealable container that is compatible with the chemical.
-
For solid waste, carefully transfer the material into the container, avoiding the generation of dust.
-
For solutions, use a leak-proof container.
3. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Keep the container away from incompatible materials.
4. Final Disposal:
-
The primary recommended method of disposal is to engage a licensed hazardous waste disposal company.[3][4]
-
An alternative, where permitted and equipped, is incineration. This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[3]
-
Always consult and adhere to the guidelines provided by your local and regional authorities for chemical waste disposal.[3]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading or entering drains.
-
Clean-up:
-
For dry spills, carefully sweep or vacuum the material, avoiding dust formation. Place the collected material into a sealed container for disposal.
-
Use personal protective equipment during the entire clean-up process.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
